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4-Amino-5-methylhexanoic acid;hydrochloride Documentation Hub

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  • Product: 4-Amino-5-methylhexanoic acid;hydrochloride
  • CAS: 2490406-21-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of 4-Amino-5-methylhexanoic Acid Hydrochloride

Executive Summary In the rapidly evolving landscape of peptidomimetics and targeted radiopharmaceuticals, non-proteinogenic amino acids serve as critical structural modulators. 4-Amino-5-methylhexanoic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted radiopharmaceuticals, non-proteinogenic amino acids serve as critical structural modulators. 4-Amino-5-methylhexanoic acid hydrochloride (often abbreviated as 4-Am-5-MeHxA or


-Valine) is a highly specialized 

-amino acid derivative[1]. By introducing an expanded carbon backbone while retaining the isopropyl side chain characteristic of canonical valine, this building block imparts profound proteolytic stability and unique secondary structural motifs (such as

helices) to synthetic peptides[2].

This whitepaper provides an authoritative breakdown of its molecular formula, exact molecular weight calculations, the causality behind its hydrochloride salt formulation, and validated protocols for its synthesis and analytical characterization.

Structural Elucidation & Quantitative Profiling

To utilize 4-amino-5-methylhexanoic acid effectively in solid-phase peptide synthesis (SPPS), researchers must account for the stoichiometric differences between its free base and its salt forms.

Molecular Formula and Weight Derivation

The core backbone is a hexanoic acid (6 carbons) with an amino group at the C4 (


) position and a methyl group at the C5 position[3]. This configuration creates an isopropyl side chain attached directly to the 

-carbon.
  • Free Base: The empirical formula is C₇H₁₅NO₂ [3].

    • Calculation: Carbon (7 × 12.011) + Hydrogen (15 × 1.008) + Nitrogen (1 × 14.007) + Oxygen (2 × 15.999) = 145.20 g/mol [3].

  • Hydrochloride Salt: The addition of hydrochloric acid (HCl, 36.46 g/mol ) yields the formula C₇H₁₆ClNO₂ [4].

    • Calculation: 145.20 g/mol + 36.46 g/mol = 181.66 g/mol [4].

Quantitative Data Summary
Physicochemical PropertyFree Base FormHydrochloride (HCl) Salt
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂
Molecular Weight 145.20 g/mol 181.66 g/mol
Monoisotopic Mass 145.1103 Da181.0870 Da
SMILES String CC(C)C(N)CCC(=O)OCC(C)C(N)CCC(=O)O.Cl
Structural Classification

-amino acid (

-Valine)

-amino acid hydrochloride

The Causality of Salt Selection: Why Hydrochloride?

As a Senior Application Scientist, I frequently observe formulation failures stemming from the use of free-base


-amino acids. Free 

-amino acids possess a highly nucleophilic primary amine separated from an electrophilic carboxyl carbon by exactly three methylene/methine units. This proximity thermodynamically favors intramolecular cyclization , resulting in the formation of inactive

-lactams (pyrrolidin-2-ones).

The Mechanistic Solution: Formulating the compound as a hydrochloride salt forces the primary amine into a protonated state (


). This eliminates its nucleophilicity, effectively shutting down the lactamization pathway. The HCl salt ensures long-term shelf stability, prevents degradation during storage, and significantly enhances solubility in polar solvents required for subsequent coupling deprotections.

Experimental Workflow: Synthesis of the HCl Salt

For researchers synthesizing this building block from commercially available protected precursors (such as Boc-4-amino-5-methylhexanoic acid[5]), the following self-validating protocol details the acidolytic cleavage required to generate the pure HCl salt.

Step-by-Step Deprotection Methodology
  • Preparation: Dissolve 1.0 mmol of Boc-4-amino-5-methylhexanoic acid in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis and yield loss.

  • Acidolysis: Add 5.0 mL of 4M HCl in dioxane dropwise at 0°C. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature. Causality: The high concentration of HCl drives the rapid cleavage of the tert-butoxycarbonyl group, releasing isobutylene gas and CO₂.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Precipitation: Triturate the resulting oily residue with 15 mL of ice-cold anhydrous diethyl ether. Causality: The highly polar HCl salt is entirely insoluble in cold ether, whereas organic impurities (like residual dioxane or tert-butyl chloride) remain in solution, forcing an immediate, high-purity crystallization.

  • Isolation: Filter the white precipitate over a glass frit, wash twice with cold ether, and dry in vacuo over P₂O₅ for 24 hours.

SynthesisWorkflow A Boc-4-Amino-5-methylhexanoic acid (Protected Precursor) C Acidolytic Cleavage (Isobutylene + CO2 release) A->C B 4M HCl in Dioxane (Deprotection Reagent) B->C D Precipitation in Cold Ether (Purification) C->D E 4-Amino-5-methylhexanoic acid HCl (Final Product) D->E

Fig 1: Synthetic workflow for the acidolytic deprotection and isolation of the HCl salt.

Applications in Advanced Drug Development

The integration of 4-amino-5-methylhexanoic acid into peptide sequences is not merely a structural exercise; it is a strategic maneuver in rational drug design.

Bombesin Receptor Antagonists

Bombesin is a neuropeptide that binds to the Gastrin-Releasing Peptide (GRP) receptor, which is heavily over-expressed in various neoplastic diseases (e.g., prostate and breast cancers)[6]. By substituting canonical amino acids with 4-Am-5-MeHxA, researchers create potent, radiolabeled Bombesin pseudopeptides[1]. The


-amino acid introduces a backbone expansion that prevents enzymatic degradation by endogenous proteases, allowing the antagonist to successfully block GRP receptors and inhibit calcium release, thereby suppressing tumor growth[7].
Induction of Helices

In structural biochemistry, unconstrained homooligomeric


-peptides built from 4-amino-5-methylhexanoic acid demonstrate a remarkably high propensity to fold into stable 

helices[2]. This predictable folding allows scientists to design robust, self-assembling nanomaterials and highly specific protein-protein interaction (PPI) inhibitors.

BombesinMechanism A Peptidomimetic Ligand (Contains 4-Am-5-MeHxA) B Gastrin-Releasing Peptide (GRP) Receptor A->B C Competitive Antagonism (Blocks Endogenous Bombesin) B->C D Inhibition of Calcium Release C->D E Suppression of Neoplastic Tumor Growth D->E

Fig 2: Mechanism of action for 4-Am-5-MeHxA-containing Bombesin receptor antagonists.

Analytical Characterization Protocol

To validate the molecular weight and structural integrity of the synthesized 4-amino-5-methylhexanoic acid HCl, the following analytical suite must be employed:

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Method: Electrospray ionization in positive mode (

      
      ).
      
    • Expected Result: Because the mass spectrometer detects the ionized free base, look for the

      
       peak at 
      
      
      
      146.118
      (calculated from the monoisotopic mass of 145.1103 Da). The chloride counter-ion is stripped during ionization.
  • Nuclear Magnetic Resonance (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • Method: Dissolve 5 mg of the salt in 0.5 mL of Deuterium Oxide.

    • Expected Result: The protonated amine (

      
      ) shifts the 
      
      
      
      -methine proton downfield. The isopropyl methyl groups will appear as distinct doublets around 0.9 ppm, integrating for 6 protons, confirming the intact valine-like side chain.
  • Silver Nitrate (

    
    ) Test: 
    
    • Method: Dissolve a small aliquot in water and add a few drops of 0.1M

      
      .
      
    • Expected Result: Immediate formation of a white precipitate (AgCl) confirms the presence of the hydrochloride salt.

References

  • Namiki-s Building Blocks Catalogue. "4-amino-5-methylhexanoic acid hydrochloride."
  • US Patent 9035023B2.
  • Chem-Impex. "R-Boc-4-amino-5-methylhexanoic acid."
  • RCSB Protein Data Bank. "0JT Ligand Summary Page: (4R)-4-amino-5-methylhexanoic acid."
  • ResearchGate.
  • US Patent 8557776B2. "Compounds and methods for 18F labeled agents."
  • EP Patent 2252628A1.

Sources

Foundational

Technical Guide: Solubility Profiling of 4-Amino-5-methylhexanoic Acid Hydrochloride

This guide details the solubility characteristics of 4-Amino-5-methylhexanoic acid hydrochloride (an aliphatic -amino acid salt, structurally related to Pregabalin and Leucine analogs). It synthesizes physicochemical pri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility characteristics of 4-Amino-5-methylhexanoic acid hydrochloride (an aliphatic


-amino acid salt, structurally related to Pregabalin and Leucine analogs).

It synthesizes physicochemical principles with practical experimental protocols for drug development and purification processes.

Water vs. Ethanol Systems

Part 1: Executive Technical Summary

4-Amino-5-methylhexanoic acid hydrochloride (CAS: 74924-02-0 for free acid ref) is a non-proteinogenic


-amino acid derivative often utilized as a chiral building block in peptide synthesis and peptidomimetic drug design (e.g., statine analogs).

The solubility differential between Water (high dielectric protic solvent) and Ethanol (amphiphilic protic solvent) is the critical thermodynamic lever for its isolation, purification, and crystallization.

ParameterWater (

)
Ethanol (

)
Mechanistic Driver
Solubility Status Highly Soluble (>100 mg/mL estimated)Sparingly Soluble / Soluble (Hot) Dielectric constant (

) & Ion solvation capability.
Primary Interaction Ion-Dipole (Strong)Ion-Induced Dipole & H-BondingWater stabilizes free ions (

,

); EtOH promotes ion-pairing.
Thermodynamics Exothermic/Neutral DissolutionEndothermic Dissolution (requires heat)Lattice energy disruption is entropically favorable in water.
Process Utility Solvent for dissolution/reactionAnti-solvent for precipitationExploiting

for crystallization.

Part 2: Physicochemical Basis of Solubility

To control the behavior of this molecule, one must understand the competition between the Crystal Lattice Energy (


) and the Solvation Energy  (

).
The Solute: 4-Amino-5-methylhexanoic Acid HCl

Unlike the zwitterionic free acid (which has high lattice energy due to internal salt bridges), the hydrochloride salt exists as an ionic lattice of protonated ammonium cations and chloride anions.

  • Cation:

    
    
    
  • Anion:

    
    
    
Solvent Systems Analysis
A. Aqueous System (Water)

Water (


) acts as a high-permittivity medium.
  • Mechanism: The high dipole moment of water molecules forms a hydration shell around the

    
     and the ammonium head group. The hydrophobic isobutyl tail (
    
    
    
    ) causes local ordering of water (hydrophobic effect), but the ionic contribution dominates.
  • Result: The lattice breaks down readily. The compound is freely soluble .

B. Ethanolic System (Ethanol)

Ethanol (


) has a significantly lower ability to shield charges.
  • Mechanism: While the hydroxyl group can solvate the ions, the ethyl chain interferes with the structure. The energy required to break the ionic lattice is often higher than the energy released by solvation in cold ethanol.

  • Result: The compound typically exhibits temperature-dependent solubility . It may dissolve in boiling ethanol (where

    
     overcomes 
    
    
    
    ) but will crystallize upon cooling.

Part 3: Experimental Determination Protocol

Do not rely on literature values alone; batch-to-batch variations in crystal habit require empirical validation. Follow this Gravimetric Saturation Protocol .

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Solute (Excess) Solvent Add Solvent (Water or EtOH) Start->Solvent Equilibrate Equilibrate (24h @ 25°C) Solvent->Equilibrate Agitation Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dry Evaporate & Dry (Vacuum Oven) Filter->Dry Aliquot Volume V Calc Calculate Solubility (mg/mL) Dry->Calc Mass M

Caption: Figure 1. Standardized Gravimetric Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation :

    • Weigh approx. 200 mg of 4-Amino-5-methylhexanoic acid HCl into two separate 4 mL glass vials.

  • Solvent Addition :

    • Vial A : Add 1.0 mL of HPLC-grade Water.

    • Vial B : Add 1.0 mL of Absolute Ethanol.

  • Equilibration :

    • Vortex for 2 minutes.

    • Place in a thermomixer at 25°C (shaking at 750 rpm) for 24 hours.

    • Observation Check: If solids dissolve completely, add more solute until a precipitate persists (saturation).

  • Sampling :

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

    • Extract 0.5 mL of the clear supernatant using a syringe filter (0.22 µm PTFE for Ethanol; PES for Water).

  • Quantification (Gravimetric) :

    • Transfer supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate solvent (Vacuum oven at 40°C for 12 hours).

    • Weigh the residue.

  • Calculation :

    
    
    

Part 4: Implications for Purification & Crystallization

The distinct solubility profile allows for a robust Recrystallization Strategy . This is the primary method for purifying the hydrochloride salt from non-polar impurities or inorganic salts.

The "Dissolution-Crash" Cycle

This protocol uses Ethanol as the "Good" solvent at high temperatures and the "Poor" solvent at low temperatures, or utilizes an anti-solvent method.

Protocol: Ethanol Recrystallization
  • Dissolution : Suspend the crude 4-Amino-5-methylhexanoic acid HCl in minimal Ethanol (approx. 5-10 mL per gram).

  • Heating : Heat to reflux (

    
    ). The salt should dissolve completely. If not, add small aliquots of Methanol or Water (dropwise) until clear.
    
  • Filtration : Filter hot (if insoluble impurities remain).

  • Crystallization :

    • Slowly cool to Room Temperature.

    • Transfer to

      
       fridge.
      
    • Optional: Add Diethyl Ether or Ethyl Acetate (Anti-solvent) dropwise to force precipitation if yield is low.

  • Isolation : Filter the white crystalline solid and wash with cold Ether.

Solvation Mechanism Diagram (DOT)

SolvationMechanism Ion R-NH3+ ... Cl- Water Water (High Dielectric) Full Dissociation Ion->Water Add Solvent Ethanol Ethanol (Low Dielectric) Ion Pairing / Aggregation Ion->Ethanol Add Solvent Soln_Water Stable Solution (Hydration Shells) Water->Soln_Water Energy Released > Lattice U Soln_EtOH Precipitate / Crystal (Lattice Energy Dominates) Ethanol->Soln_EtOH Energy Released < Lattice U

Caption: Figure 2. Mechanistic divergence of solvation in Water vs. Ethanol.

References

  • Boc Sciences . 5-Methyl Hexanoic Acid and Derivatives: Properties and Applications. Retrieved from .

  • Sigma-Aldrich .[1] Product Specification: 4-Amino-5-methylhexanoic acid (CAS 74924-02-0).[2] Retrieved from .

  • ResearchGate . Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid (Pregabalin) in Pure and Binary Solvent Mixtures. (2025). Retrieved from .

  • National Institutes of Health (NIH) . Solubility of Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. (2018).[1][3] Retrieved from .

  • Google Patents . Process for preparing 4-amino-5-hexenoic acid and intermediates (Vigabatrin). US Patent 5380936A. Retrieved from .

Sources

Exploratory

Advanced Technical Guide &amp; Safety Data Sheet (SDS): 4-Amino-5-methylhexanoic Acid Hydrochloride

Physicochemical Profiling, Handling Protocols, and Analytical Workflows for -Amino Acid Analogs Traditional Safety Data Sheets (SDS) often lack the mechanistic depth required by drug development professionals. This white...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Handling Protocols, and Analytical Workflows for


-Amino Acid Analogs 

Traditional Safety Data Sheets (SDS) often lack the mechanistic depth required by drug development professionals. This whitepaper elevates the standard SDS for 4-Amino-5-methylhexanoic acid hydrochloride into a comprehensive technical guide. By synthesizing physicochemical hazard assessments with neuropharmacological mechanisms and self-validating analytical workflows, this document serves as an authoritative resource for researchers handling this complex


-amino acid derivative.

Executive Summary & Chemical Identity

4-Amino-5-methylhexanoic acid hydrochloride is a synthetic, non-proteinogenic


-amino acid salt. In pharmaceutical research, it serves a dual purpose:
  • Neuropharmacological Analog : It is a structural positional isomer of the blockbuster drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and shares structural homology with Gabapentin[1].

  • Peptide Foldamer Building Block : It is heavily utilized in the synthesis of hybrid

    
    -peptides, where its steric profile forces the peptide backbone into highly stable, non-natural secondary structures[2].
    
Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 4-Amino-5-methylhexanoic acid hydrochloride
CAS Registry Number 2490406-21-6
Molecular Formula C₇H₁₆ClNO₂ (C₇H₁₅NO₂ · HCl)
Molecular Weight 181.66 g/mol
Physical State Solid (Crystalline Powder)
Solubility Highly soluble in aqueous buffers and methanol; Insoluble in non-polar organics
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Hazard Causality & Handling Protocols

Standard SDS documentation lists this compound as a Category 2 irritant, but understanding the causality behind this classification is critical for designing safe laboratory environments.

The Causality of Irritation: The hazard profile is entirely driven by its hydrochloride (HCl) salt form. While the freebase


-amino acid is relatively benign and zwitterionic, the HCl salt is highly hygroscopic. Upon contact with ambient humidity, sweat on the skin, or the mucosal fluids of the respiratory tract, the salt rapidly dissociates. This dissociation significantly lowers the local pH, causing acute, localized acidic irritation to epithelial tissues.

Expert Handling Directives:

  • Storage: Must be stored in a vacuum desiccator or under an inert argon/nitrogen atmosphere at 2–8°C. Exposure to ambient moisture will cause the powder to cake, altering its apparent density and ruining stoichiometric precision during peptide coupling.

  • Engineering Controls: Weighing and transfer must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent inhalation of the acidic dust.

Toxicological Mechanisms: The Gabapentinoid Pathway

For drug development professionals, accidental systemic exposure (via inhalation or ingestion) presents on-target pharmacological hazards. As a gabapentinoid analog, this compound interacts with the central nervous system.

Mechanistically, gabapentinoids do not act as direct ion channel blockers. Instead, they exhibit high-affinity binding to the exofacial epitope of the


 auxiliary subunit  of voltage-gated calcium channels (VGCCs) located in intracellular and endosomal compartments[3]. By binding to this subunit, the compound disrupts the forward trafficking and recycling of the VGCC complex to the presynaptic membrane[1].

The chronic reduction in synaptic VGCC density attenuates calcium (


) influx upon action potential arrival, which subsequently throttles the vesicular release of excitatory neurotransmitters, primarily glutamate[3].

VGCC_Mechanism A 4-Amino-5-methylhexanoic acid (Analog) B Binding to α2δ-1 Subunit (Intracellular/Endosomal) A->B High Affinity Binding C Inhibition of VGCC Forward Trafficking B->C Disrupts Recycling D Reduced Presynaptic Calcium Influx C->D Lower Channel Density E Decreased Glutamate Release D->E Attenuates Excitability

Caption: Mechanism of gabapentinoid analogs binding to α2δ-1, inhibiting VGCC trafficking and neurotransmitter release.

Structural Chemistry: Role in Peptide Foldamers

Beyond its pharmacological profile, 4-amino-5-methylhexanoic acid is a highly sought-after reagent in structural biochemistry. When incorporated into synthetic


-peptides, the steric bulk of the methyl group at the 5-position restricts the torsional freedom of the peptide backbone. This constraint forces the oligomer to fold into a highly predictable C12/10-helical secondary structure [2]. These unnatural foldamers are highly resistant to enzymatic degradation, making them ideal scaffolds for next-generation peptide therapeutics.

Analytical Workflows: Self-Validating HPLC Quantification

Because aliphatic


-amino acids lack a conjugated 

-electron system, they exhibit negligible UV absorbance. To achieve accurate purity profiling and quantification, the primary amine must undergo pre-column derivatization.

We utilize 9-fluorenylmethyl chloroformate (Fmoc-Cl) , which reacts via nucleophilic substitution to append a highly fluorescent fluorenyl tag to the molecule[4]. To ensure scientific integrity, the following protocol is designed as a self-validating system with built-in internal controls.

Step-by-Step Derivatization Methodology
  • Buffer Preparation & pH Verification (Critical Step):

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of 0.1 M sodium borate buffer.

    • Causality: Fmoc-Cl reacts exclusively with unprotonated amines. Because this compound is an HCl salt, it will inherently lower the buffer's pH.

    • Self-Validation: Use a micro-pH probe to verify the solution is exactly pH 8.5–9.0. If pH < 8.0, the amine remains protonated (reaction fails). If pH > 9.5, the Fmoc-Cl reagent hydrolyzes too rapidly into non-reactive Fmoc-OH.

  • Internal Standard (IS) Addition:

    • Action: Spike the sample with 50 µL of a 1 mM L-norleucine solution.

    • Self-Validation: L-norleucine acts as an internal standard to correct for any variabilities in derivatization efficiency or HPLC injection volume.

  • Derivatization Reaction:

    • Action: Add 0.5 mL of 15 mM Fmoc-Cl dissolved in anhydrous acetonitrile. Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Quenching & Blank Generation:

    • Action: Add 100 µL of 250 mM Glycine solution to quench the reaction.

    • Causality: Unreacted Fmoc-Cl will precipitate in the aqueous mobile phase and destroy the HPLC column. Glycine rapidly scavenges excess Fmoc-Cl to form Fmoc-Gly.

    • Self-Validation: The Fmoc-Gly derivative elutes at a distinct, known retention time early in the chromatogram, acting as a secondary internal marker to confirm that the derivatization chemistry was active[4].

  • Chromatographic Analysis:

    • Action: Inject 10 µL onto a C18 Reversed-Phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect via Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Fmoc_Workflow Step1 1. Sample Prep Dissolve in Borate Buffer & Verify pH 8.5-9.0 Step2 2. Internal Standard Spike with L-norleucine Step1->Step2 Ensures unprotonated amine Step3 3. Derivatization Add Fmoc-Cl in Acetonitrile (10 min RT) Step2->Step3 Normalizes injection variance Step4 4. Quenching Add Excess Glycine to Scavenge Fmoc-Cl Step3->Step4 Nucleophilic substitution Step5 5. Analysis RP-HPLC (Fluorescence Ex:265nm, Em:315nm) Step4->Step5 Prevents column fouling

Caption: Self-validating pre-column Fmoc-Cl derivatization workflow for HPLC analysis of aliphatic amino acids.

Emergency Response & Spill Mitigation

In the event of a powder spill, standard sweeping is strictly prohibited as it will aerosolize the active pharmaceutical ingredient (API) and the acidic dust.

  • Chemical Neutralization: Mist the solid spill lightly with a 5% Sodium Bicarbonate (

    
    ) solution. Causality: This acts as a weak base to safely neutralize the hydrochloride salt without triggering an exothermic runaway reaction.
    
  • Physical Cleanup: Once neutralized (bubbling ceases), absorb the slurry with spill pads.

  • Decontamination: Wipe down the affected surface with a 70/30 Isopropanol/Water solution to solubilize and remove any residual organic

    
    -amino acid matter.
    

References

Sources

Foundational

biological role of 4-Amino-5-methylhexanoic acid in peptidomimetics

The Biological Role of 4-Amino-5-Methylhexanoic Acid in Peptidomimetics: A Technical Guide to -Foldamer Design Executive Summary The transition from natural -peptides to synthetic peptidomimetics represents a paradigm sh...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Role of 4-Amino-5-Methylhexanoic Acid in Peptidomimetics: A Technical Guide to -Foldamer Design

Executive Summary

The transition from natural


-peptides to synthetic peptidomimetics represents a paradigm shift in modern drug discovery. While natural peptides offer exquisite target specificity, their rapid degradation by endogenous proteases severely limits their clinical utility. Enter 4-amino-5-methylhexanoic acid  (commonly referred to as 

-Valine)—a non-proteinogenic

-amino acid that serves as a cornerstone in the design of highly stable, structurally predictable foldamers[1].

By extending the peptide backbone with two additional methylene groups,


-Valine fundamentally alters the kinematic landscape of the resulting oligomer. This technical whitepaper explores the structural biology, pharmacological advantages, and experimental workflows for integrating 4-amino-5-methylhexanoic acid into next-generation peptidomimetics designed to disrupt complex Protein-Protein Interactions (PPIs).

Chemical Identity & Structural Kinematics

4-Amino-5-methylhexanoic acid is the


-homologue of the natural amino acid L-Valine. Its synthesis and incorporation into peptide chains introduce unique stereochemical and conformational properties.
The Stereochemical Nomenclature Shift

A critical detail often overlooked in foldamer design is the shift in Cahn-Ingold-Prelog (CIP) priorities during homologation. When L-Valine (which has an (S) configuration) undergoes double Arndt-Eistert homologation, the stereocenter is chemically retained. However, because the isopropyl side chain now takes higher priority over the newly formed


 group, the nomenclature shifts[2]. Thus, the direct homologue of (S)-Valine is designated as (R)-4-amino-5-methylhexanoic acid .
Foldamer Kinematics

While one might assume that adding flexible


 groups to the backbone would result in an unstructured polymer, 

-peptides paradoxically fold into highly stable, predictable secondary structures. Driven by intramolecular hydrogen bonding, oligomers containing

-Valine predominantly form 14-helices (characterized by a 14-atom hydrogen bond ring) in both organic solvents and aqueous environments[3].

FoldamerStructure A Boc-L-Val-OH (Natural Precursor) B Wolff Rearrangement (Arndt-Eistert) A->B Homologation (x2) C (R)-4-Amino-5-methylhexanoic acid (γ4-Valine Monomer) B->C Stereocenter Retention (CIP shift to R) D Solid-Phase Peptide Synthesis (HATU/HOAt Coupling) C->D Fmoc Protection & Resin Loading E Foldamer Assembly (14-Helix Formation) D->E Cleavage & Folding F Biological Validation (Protease Evasion & PPIs) E->F In vitro assays

Synthetic and functional pipeline for γ4-Valine-based peptidomimetics.

Biological Role & Pharmacological Advantages

The biological utility of 4-amino-5-methylhexanoic acid in peptidomimetics is anchored in two primary pharmacological advantages:

I. Absolute Proteolytic Evasion

Natural proteases (e.g., pepsin, trypsin, pronase) have evolved to recognize the specific spatial distance between the amide bonds and side chains of


-amino acids. The extended 

backbone of 4-amino-5-methylhexanoic acid is fundamentally "invisible" to these enzymatic active sites. Foldamers constructed from these units exhibit extraordinary in vivo half-lives, often surviving indefinitely in aggressive proteolytic assays where natural peptides degrade in minutes[4].
II. High-Affinity PPI Disruption

Protein-Protein Interactions often occur over large, shallow, and hydrophobic interfaces that are "undruggable" by traditional small molecules. By incorporating


-Valine, researchers can project the hydrophobic isopropyl side chain into specific binding pockets with sub-angstrom precision. The rigid 14-helical scaffold ensures that the entropic cost of binding is minimized, resulting in highly potent competitive inhibitors[4].

BioRole N1 γ4-Valine Residue N2 Extended Cα-Cβ-Cγ Backbone N1->N2 N3 Loss of Native Protease Recognition N2->N3 Steric shielding N4 Predictable Side-Chain Spatial Projection N2->N4 14-Helix constraint N5 In Vivo Half-Life Extension (>48h) N3->N5 Pharmacokinetics N6 High-Affinity PPI Target Disruption N4->N6 Pharmacodynamics

Mechanistic basis for the pharmacological advantages of γ4-Valine foldamers.

Quantitative Data: Structural & Biological Comparison

To understand the impact of backbone homologation, the following table summarizes the physicochemical and biological shifts from natural Valine to its


 counterpart.
Parameter

-Valine

-Valine

-Valine (4-Amino-5-methylhexanoic acid)
Backbone Atoms 2 (

,

)
3 (

,

,

)
4 (

,

,

,

)
Side-Chain Position



Dominant Helical Fold

-helix (13-atom H-bond)
14-helix (14-atom H-bond)14-helix / 12-helix
Protease Half-Life < 15 Minutes12 to 24 Hours> 48 Hours (Effectively immune)
CIP Stereochemistry (S)(R)(R)

Experimental Workflows: Synthesis & Validation

The following methodologies provide field-proven, self-validating protocols for the synthesis and application of 4-amino-5-methylhexanoic acid in peptidomimetics.

Methodology 1: Monomer Synthesis via Double Arndt-Eistert Homologation

To generate the


-amino acid while retaining the chiral integrity of the natural 

-amino acid pool, a double Arndt-Eistert homologation is employed[2].
  • Activation: React Boc-(S)-Val-OH with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form a mixed anhydride.

  • Diazoketone Formation: Introduce an ethereal solution of diazomethane.

    • Expertise & Causality: Diazomethane is chosen over TMS-diazomethane for cleaner conversion in amino acid homologations, though strict safety protocols are required.

    • Self-Validating Step: Monitor the reaction via FTIR. Do not proceed until a sharp diazo stretching peak appears at ~2100 cm⁻¹.

  • Wolff Rearrangement: Treat the diazoketone with silver benzoate (

    
    ) in the presence of water/dioxane to yield the 
    
    
    
    -homologue.
    • Self-Validating Step: Re-check FTIR. The complete disappearance of the 2100 cm⁻¹ peak validates the successful rearrangement.

  • Second Cycle: Repeat steps 1-3 on the

    
    -homologue to yield (R)-Boc-4-amino-5-methylhexanoic acid.
    
Methodology 2: Solid-Phase Peptide Synthesis (SPPS)

The extended backbone of


-amino acids introduces distinct steric challenges during SPPS. Standard HBTU/HOBt coupling often leads to truncated sequences.
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling Chemistry: Use HATU and HOAt (1:1 ratio) with N,N-Diisopropylethylamine (DIPEA) as the base.

    • Expertise & Causality: HATU/HOAt provides significantly faster coupling kinetics than HBTU, overcoming the steric hindrance of the

      
      -isopropyl group and preventing on-resin aggregation.
      
  • Extended Coupling: Allow the coupling reaction to proceed for 120 minutes (compared to the standard 30 minutes for

    
    -amino acids).
    
  • Self-Validating Micro-Cleavage: Before proceeding to Fmoc deprotection, extract 5-10 resin beads. Cleave using 95% TFA / 2.5% TIS / 2.5%

    
     for 1 hour. Analyze the supernatant via LC-MS. If the uncoupled precursor mass is detected, perform a double-coupling cycle. This prevents the accumulation of deletion sequences that are nearly impossible to separate via preparative HPLC later.
    
Methodology 3: Proteolytic Stability Assay

To prove the biological resilience of the synthesized


-foldamer, subject it to a Pronase assay.
  • Incubation: Dissolve the purified foldamer in 100 mM ammonium bicarbonate buffer (pH 8.0). Add Pronase E (a highly aggressive, non-specific protease cocktail from Streptomyces griseus) at a 1:100 enzyme-to-substrate ratio.

  • Sampling: Incubate at 37°C. Extract aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching & Analysis: Quench aliquots with 1% TFA and analyze via RP-HPLC.

    • Causality: Pronase contains both endo- and exopeptidases. If the foldamer remains intact at 48 hours (as

      
      -peptides typically do), it is definitively validated as proteolytically immune, ensuring its viability for in vivo biological studies[4].
      

References

  • Design of bio-inspired catalysts based on a gamma-peptide foldamer architecture ResearchGate / ChemInform URL:[Link][2]

  • Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Chapman University Digital Commons URL: [Link][3]

  • β-Peptides as inhibitors of protein–protein interactions National Institutes of Health (NIH) / PubMed Central URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Amino-5-methylhexanoic Acid Hydrochloride (γ⁴-Valine)

Introduction & Scientific Context 4-Amino-5-methylhexanoic acid (commonly referred to as γ⁴-Valine or γ-homovaline) is a highly versatile, non-proteinogenic γ-amino acid. It serves as a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-Amino-5-methylhexanoic acid (commonly referred to as γ⁴-Valine or γ-homovaline) is a highly versatile, non-proteinogenic γ-amino acid. It serves as a critical building block in the synthesis of foldamers—specifically γ-peptides engineered to adopt stable, predictable


 helical secondary structures[1]. Furthermore, its structural homology to the blockbuster drug pregabalin (a β-substituted γ-amino acid) makes it an invaluable precursor in the development of novel neurotherapeutics, targeted drug delivery systems, and peptidomimetics[2].

Stereochemical Note (The CIP Priority Flip): A critical nuance in this synthesis is the nomenclature of the chiral center. When starting from naturally occurring (S)-Valine, the absolute spatial configuration of the chiral center is strictly retained throughout the synthesis. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the extension of the carbon chain alters the relative priorities of the substituents. In the starting α-amino acid, the carboxyl group (-COOH) outranks the isopropyl side chain. In the resulting γ-amino acid, the branched isopropyl group outranks the new linear aliphatic chain (-CH2CH2COOH). Consequently, the stereochemical designation flips from (S)-Valine to (R)-4-amino-5-methylhexanoic acid[3].

Strategic Route Selection: Olefination vs. Arndt-Eistert

Historically, γ-amino acids were synthesized via a double Arndt-Eistert homologation[3]. While effective for small-scale library generation, this route requires the repeated use of highly toxic, explosive diazomethane and is prone to generating epimerized byproducts.

To establish a self-validating, scalable, and safer protocol, this guide details the Olefination/Hydrogenation Pathway . This route utilizes a Wittig reaction on a protected amino aldehyde, followed by catalytic hydrogenation, offering superior yields and complete preservation of chiral integrity[3].

Table 1: Comparison of Homologation Strategies
ParameterDouble Arndt-Eistert RouteOlefination/Hydrogenation Route
Overall Yield Low to Moderate (20–30%)High (50–65%)
Reagent Toxicity High (Requires Diazomethane)Low to Moderate
Scalability Poor (Strict safety constraints)Excellent (Gram to Kilogram scale)
Epimerization Risk ModerateLow (Chelation-controlled)
Step Count 6 Steps5 Steps

Process Visualization

SynthesisWorkflow Step1 1. Weinreb Amide Formation Boc-(S)-Val-OH → Boc-(S)-Val-N(OMe)Me Step2 2. Controlled Reduction Boc-(S)-Val-N(OMe)Me → Boc-(S)-Valinal Step1->Step2 LiAlH4, THF, -78°C (Chelation Control) Step3 3. Wittig Olefination Boc-(S)-Valinal → α,β-Unsaturated Ester Step2->Step3 Ph3P=CHCOOMe (E-Selective) Step4 4. Catalytic Hydrogenation Unsaturated Ester → Saturated γ-Ester Step3->Step4 H2, Pd/C, MeOH (Alkene Reduction) Step5 5. Saponification γ-Ester → Boc-(R)-γ4-Val-OH Step4->Step5 LiOH, THF/H2O (Ester Cleavage) Step6 6. Global Deprotection & Salt Formation Boc-(R)-γ4-Val-OH → (R)-γ4-Val-OH·HCl Step5->Step6 4M HCl in Dioxane (Boc Removal & Precipitation)

Workflow for the synthesis of 4-amino-5-methylhexanoic acid HCl via olefination/hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-(S)-Valine Weinreb Amide
  • Causality: Direct reduction of carboxylic acids to aldehydes is notoriously difficult to arrest, often over-reducing to the alcohol. Converting the acid to a Weinreb amide (N-methoxy-N-methylamide) forms a stable, bidentate 5-membered chelate with the incoming hydride. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly halting the reduction at the aldehyde stage.

  • Procedure: Dissolve Boc-(S)-Val-OH (1.0 eq) in anhydrous DCM (0.2 M). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Cool to 0 °C and dropwise add DIPEA (3.0 eq). Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation & QC: TLC (Ninhydrin stain) should show complete consumption of the starting material. The product is typically >95% pure and used without further chromatography.

Step 2: Controlled Reduction to Boc-(S)-Valinal
  • Causality: Lithium aluminum hydride (LiAlH₄) is used at cryogenic temperatures to ensure kinetic control. The low temperature prevents unwanted side reactions and preserves the chiral α-carbon from epimerization.

  • Procedure: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -78 °C. Slowly add LiAlH₄ (1.1 eq, 1M in THF). Stir for 1 hour at -78 °C. Quench carefully with saturated aqueous potassium sodium tartrate (Rochelle's salt) and warm to room temperature. Extract vigorously with EtOAc.

  • Validation & QC: The formation of a sharp aldehyde proton singlet (~9.6 ppm) in ¹H NMR confirms success. Critical Note: Boc-valinal is prone to auto-oxidation and epimerization; it must be used immediately in Step 3.

Step 3: Wittig Olefination
  • Causality: A stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is utilized to extend the carbon chain. The stabilization ensures high (E)-selectivity and allows the reaction to proceed under mild, room-temperature conditions, safeguarding the sensitive aldehyde[3].

  • Procedure: Dissolve Boc-(S)-valinal (1.0 eq) in anhydrous DCM (0.1 M). Add methyl (triphenylphosphoranylidene)acetate (1.2 eq) in one portion. Stir at room temperature for 12 hours. Concentrate the solvent and purify via silica gel chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide.

  • Validation & QC: ¹H NMR will show characteristic trans-olefinic protons (doublet and doublet of doublets) with a large coupling constant (

    
     Hz), validating the (E)-geometry.
    
Step 4: Catalytic Hydrogenation
  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively and smoothly reduces the conjugated alkene without cleaving the acid-labile Boc protecting group.

  • Procedure: Dissolve the α,β-unsaturated ester (1.0 eq) in HPLC-grade MeOH (0.1 M). Add 10% Pd/C (10 wt%). Degas the suspension and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Validation & QC: The complete disappearance of the olefinic protons (6.5–7.0 ppm) in ¹H NMR validates total reduction.

Step 5: Saponification & Global Deprotection
  • Causality: A two-stage deprotection is employed. First, mild alkaline hydrolysis cleaves the methyl ester. Second, anhydrous acid cleaves the Boc group. By using HCl in dioxane, the final product forms a highly crystalline hydrochloride salt, which is insoluble in non-polar solvents. This acts as a self-purifying step, driving the reaction to completion and eliminating the need for final chromatography.

  • Procedure:

    • Saponification: Dissolve the saturated ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry, and concentrate to yield Boc-(R)-γ⁴-Val-OH.

    • Deprotection: Dissolve the Boc-protected acid in a minimal amount of anhydrous dioxane. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. Concentrate the volatiles in vacuo. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to yield (R)-4-amino-5-methylhexanoic acid hydrochloride as a white powder.

  • Validation & QC: The complete absence of the tert-butyl singlet (~1.4 ppm) in ¹H NMR confirms total Boc deprotection. Mass spectrometry (ESI+) will show the expected

    
     peak for the free amino acid (
    
    
    
    146.1).

Quantitative Data & Quality Control

Table 2: Typical Yields and Purity Tracking
Synthesis StepIntermediate ProductTypical Yield (%)Purity (HPLC, %)
1. AmidationBoc-(S)-Val-Weinreb Amide92 - 95> 98
2. ReductionBoc-(S)-Valinal85 - 90> 95
3. OlefinationMethyl (E)-4-(Boc-amino)-5-methylhex-2-enoate80 - 85> 95
4. HydrogenationMethyl 4-(Boc-amino)-5-methylhexanoate95 - 98> 99
5. Deprotection(R)-4-amino-5-methylhexanoic acid HCl90 - 95> 99

References

  • Basuroy, K., et al. (2013). "Unconstrained Homooligomeric γ-Peptides Show High Propensity for C14 Helix Formation". Organic Letters 15(18).[Link]

  • Seebach, D., Hintermann, T., Gademann, K., & Jaun, B. (2010). "γ-Peptides Forming More Stable Secondary Structures than α-Peptides: Synthesis and Helical NMR-Solution Structure of the γ-Hexapeptide Analog of H-(Val-Ala-Leu)2-OH". ChemInform / Helvetica Chimica Acta.[Link]

Sources

Application

using 4-Amino-5-methylhexanoic acid HCl in solid-phase peptide synthesis

This guide details the protocols for utilizing 4-Amino-5-methylhexanoic acid HCl (also known as -Leucine or a Statine analog precursor) in Solid-Phase Peptide Synthesis (SPPS). Executive Summary: 4-Amino-5-methylhexanoic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for utilizing 4-Amino-5-methylhexanoic acid HCl (also known as


-Leucine or a Statine analog precursor) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary: 4-Amino-5-methylhexanoic acid is a


-amino acid. Unlike standard 

-amino acids, the amino group is separated from the carboxyl group by two methylene units. This backbone extension imparts proteolytic stability and induces specific secondary structures (e.g.,

-turns) in peptides. Critical Technical Constraint: The user-supplied material is the hydrochloride salt (HCl) . This form cannot be used directly in standard Fmoc-SPPS coupling cycles because the free amine is protonated and unprotected. Attempting to use it directly will result in failure to couple or uncontrolled polymerization. Solution: This guide includes a mandatory Pre-Synthesis Module to convert the HCl salt into the Fmoc-protected derivative prior to resin loading.

Part 1: Pre-Synthesis Preparation (Mandatory)

Before SPPS, you must convert 4-Amino-5-methylhexanoic acid HCl into Fmoc-4-Amino-5-methylhexanoic acid.

Objective: Protect the


-amino group with Fmoc to ensure solubility in organic solvents (DMF/DCM) and prevent side reactions during activation.

Reagents:

  • Starting Material: 4-Amino-5-methylhexanoic acid HCl (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

  • Acid: 1N HCl (for acidification)

Protocol: Schotten-Baumann Protection

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-Amino-5-methylhexanoic acid HCl and 1.15 g of

    
     in 15 mL of water. Stir until clear (gas evolution may occur).
    
  • Addition: Dissolve 1.85 g of Fmoc-OSu in 15 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously.

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours. Monitor by TLC (or check dissolution of Fmoc-OSu). The mixture may become cloudy.

  • Work-up:

    • Evaporate the Acetone/Dioxane under reduced pressure (Rotavap) at <40°C.

    • Dilute the remaining aqueous residue with 20 mL water.

    • Wash: Extract the aqueous layer 2x with Diethyl Ether or Ethyl Acetate (to remove unreacted Fmoc-OSu and byproducts). Discard the organic (top) layer.

    • Precipitation: Cool the aqueous layer on ice. Slowly add 1N HCl with stirring until pH reaches ~2.0. The Fmoc-amino acid should precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer 3x with Ethyl Acetate. Combine these organic extracts.

  • Drying: Wash the combined organic layer with Brine, dry over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Yield Check: You should obtain a white foam or solid. Yields are typically >85%. This product (Fmoc-4-Amino-5-methylhexanoic acid) is now ready for SPPS.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Context:


-amino acids are sterically less hindered at the N-terminus than 

-amino acids but have slower coupling kinetics due to the flexible backbone (entropic penalty).
Resin Selection
  • For C-Terminal Incorporation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning:

      
      -amino acids at the C-terminus can undergo premature cleavage or cyclization on strongly acidic linkers. 2-CTC is sterically bulky (preventing diketopiperazine formation) and allows mild cleavage.
      
  • For Internal/N-Terminal Incorporation: Rink Amide or Wang Resin is acceptable.

Coupling Strategy

Standard DIC/HOBt methods are often too slow. Use high-efficiency phosphonium or uronium reagents.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred.

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

  • Stoichiometry: 3.0 eq Fmoc-AA : 2.9 eq HATU : 6.0 eq DIEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Coupling Cycle:

  • Fmoc Deprotection (Previous Cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note:

      
      -amino acids deprotect faster than 
      
      
      
      -amino acids due to less steric hindrance.
    • Wash: DMF (5 x 1 min).

  • Activation & Coupling:

    • Dissolve Fmoc-4-Amino-5-methylhexanoic acid (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6 eq) immediately before adding to the resin.

    • Reaction Time: Shake/Agitate for 60–90 minutes at RT. (Double coupling is recommended if this residue is internal).

  • Monitoring (Quality Control):

    • Kaiser Test: Works well. Primary amines (including

      
      -amines) turn deep blue.
      
    • Chloranil Test: Not necessary (used for secondary amines).

  • Capping (Optional but Recommended):

    • Acetic Anhydride / DIEA / DMF to block unreacted amines.

Elongation (Next Amino Acid)

When coupling the next amino acid onto the N-terminus of the


-residue:
  • The

    
    -amine is a primary amine, similar to standard amino acids.
    
  • Standard coupling protocols apply.[4]

  • Warning: Ensure the Fmoc deprotection of the

    
    -residue is complete. While less hindered, the flexible tail can sometimes fold back; ensure thorough washing.
    

Part 3: Cleavage and Isolation

Cleavage Cocktail:

  • Standard: 95% TFA : 2.5% TIS (Triisopropylsilane) : 2.5%

    
    .
    
  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold Diethyl Ether.

Analytical Data Expectations:

  • Mass Spec: The residue adds 129.1 Da (Molecular Weight of residue -

    
    ) to the peptide mass.
    
    • Calculation: MW of Free Acid (145.2 g/mol ) - Water (18.0) = 127.2?

    • Let's check: Formula

      
      .[5] MW = 145.20. Residue MW = 127.19.
      
    • Correction: 4-Amino-5-methylhexanoic acid (

      
      ).
      
    • Residue mass added =

      
       Da.
      

Part 4: Visualized Workflow

SPPS_Workflow cluster_0 Module 1: Pre-Synthesis cluster_1 Module 2: SPPS Cycle Start Start: 4-Amino-5-methylhexanoic acid HCl Prep Step 1: Fmoc Protection (Schotten-Baumann: Fmoc-OSu/NaHCO3) Start->Prep Neutralization Purify Isolation & Drying (Yields Fmoc-Protected Solid) Prep->Purify Acidify & Extract Activate Step 4: Activation (HATU/DIEA) Purify->Activate Dissolve in DMF Resin Step 2: Resin Loading (Use 2-CTC for C-term) Deprotect Step 3: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Prepare Resin Deprotect->Activate Free Amine on Resin Couple Step 5: Coupling (60-90 min) Activate->Couple Check QC: Kaiser Test Couple->Check Check->Deprotect Blue (Fail) -> Recouple Cleave Step 6: TFA Cleavage Check->Cleave Colorless (Pass) -> Next Cycle Final Final Peptide Cleave->Final

Figure 1: Integrated workflow converting the raw HCl salt into a viable SPPS building block and subsequent coupling steps.

Part 5: Troubleshooting Table

IssueProbable CauseSolution
Incomplete Dissolution (Module 1) HCl salt requires neutralization.Ensure 2.5 eq of

is added. Solution must be basic (pH > 8) for Fmoc-OSu reaction.
Low Coupling Efficiency (SPPS) Slow kinetics of

-amino acid.
Switch from DIC/HOBt to HATU/HOAt . Increase time to 2 hours. Double couple.
Precipitate in Reaction Vessel Fmoc-AA solubility issues.Dissolve Fmoc-AA in pure DMF first, then add DIEA. If still insoluble, add small amount of NMP.
Deletion Sequences Incomplete Fmoc removal.

-residues are flexible; extend Piperidine treatment to 2 x 15 mins to ensure access.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews, 109(6), 2455-2504.

  • Chem-Impex International. "Fmoc-(R)-4-amino-5-methylhexanoic acid Product Page."

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) - Technical Guide."

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.

Sources

Method

Application Note: Cyclization Strategies for 4-Amino-5-methylhexanoic Acid Derivatives

Executive Summary The cyclization of 4-Amino-5-methylhexanoic acid (a -amino acid and leucine analog) to its corresponding lactam, 5-isopropylpyrrolidin-2-one , represents a critical transformation in the synthesis of co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of 4-Amino-5-methylhexanoic acid (a


-amino acid and leucine analog) to its corresponding lactam, 5-isopropylpyrrolidin-2-one , represents a critical transformation in the synthesis of conformationally restricted peptidomimetics and CNS-active pharmacophores. While 

-amino acids spontaneously cyclize more readily than their linear counterparts due to the favorable entropy of 5-membered ring formation, the reaction is frequently complicated by competitive intermolecular polymerization and the high lattice energy of the zwitterionic starting material.

This guide details three distinct reagent classes for achieving this transformation, prioritizing yield, purity, and scalability. We move beyond standard textbook definitions to provide field-proven protocols for Silyl-Mediated Cyclization (HMDS) , Thermal/Acid-Catalyzed Dehydration , and Activated Ester Coupling .

Strategic Reagent Selection

The choice of reagent is dictated by the scale of the reaction, the sensitivity of the substrate, and the tolerance for high temperatures.

Comparative Reagent Matrix
Reagent ClassSpecific ReagentMechanismKey AdvantageKey Limitation
Silylating Agents HMDS (Hexamethyldisilazane)Transient Silyl Ester/Amine"Green" Profile: Ammonia is the only byproduct. High yield; often solvent-free.Requires anhydrous conditions; removing trace silyl byproducts can be tricky without proper workup.
Acid Catalysts p-TsOH (p-Toluenesulfonic acid)Protonation/DehydrationScalability: Best for multi-kilogram batches. Low cost.Requires high heat (Reflux) and water removal (Dean-Stark). Not suitable for acid-sensitive side chains.
Coupling Agents T3P / HATU Activated Ester FormationMild Conditions: Room temperature reaction. High functional group tolerance.High cost; atom economy is poor (large byproduct mass).
Acyl Chlorides SOCl₂ (Thionyl Chloride)Acid Chloride IntermediateReactivity: Forces difficult cyclizations.Harsh conditions; generates corrosive HCl and SO₂ gas.

Reaction Mechanism & Pathway[1]

The transformation relies on the nucleophilic attack of the


-amine onto the carbonyl carbon. The challenge lies in overcoming the zwitterionic nature of the amino acid (where the amine is protonated and non-nucleophilic, and the acid is deprotonated and unreactive).
Diagram 1: Mechanistic Pathway (HMDS vs. Thermal)

G cluster_0 Pathway A: Thermal/Acid cluster_1 Pathway B: HMDS Mediated Start 4-Amino-5-methylhexanoic Acid (Zwitterion) Acid_Inter Protonated Acid (-COOH2+) Start->Acid_Inter + H+ / Heat Silyl_Inter Bis-Silylated Intermediate (-COOTMS / -NHTMS) Start->Silyl_Inter + HMDS / Reflux Water_Loss Loss of H2O Acid_Inter->Water_Loss Cyclization Product 5-isopropylpyrrolidin-2-one (Gamma-Lactam) Water_Loss->Product Ammonia_Loss Loss of NH3 Silyl_Inter->Ammonia_Loss Intramolecular Attack Ammonia_Loss->Product

Caption: Comparative mechanistic pathways. Pathway A relies on dehydration driven by entropy and heat. Pathway B utilizes silylation to create a reactive ester and a non-protonated amine, releasing ammonia.

Detailed Experimental Protocols

Protocol A: HMDS-Mediated Cyclization (Recommended)

Context: This is the modern "gold standard" for amino acid cyclization. It effectively "masks" the zwitterion by silylating both the amine and the carboxylic acid. The resulting intermediate cyclizes rapidly, releasing volatile ammonia and regenerating the silyl group (or consuming it).

Reagents:

  • Substrate: 4-Amino-5-methylhexanoic acid (1.0 equiv)

  • Reagent: Hexamethyldisilazane (HMDS) (2.0 - 3.0 equiv)

  • Catalyst (Optional): TMSCl (0.1 equiv) or Saccharin (catalytic)

  • Solvent: Acetonitrile (ACN) or Toluene (or neat)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen/Argon) with a bubbler (to monitor NH₃ evolution).

  • Charge: Add 4-Amino-5-methylhexanoic acid (10 mmol) and HMDS (25 mmol).

    • Note: If the slurry is too thick, add 5-10 volumes of dry Acetonitrile.

  • Activation: Add TMSCl (1 mmol) as a catalyst. This initiates the silylation of the amino acid.

  • Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent).

    • Observation: The suspension will clear as the silylated intermediate forms and dissolves. Ammonia gas will evolve.

  • Monitoring: Maintain reflux for 4–12 hours. Monitor via TLC or HPLC. The disappearance of the starting amino acid and the cessation of NH₃ evolution indicate completion.

  • Workup (Hydrolysis): Cool to room temperature. Slowly add Methanol (5 equiv) or wet solvent to hydrolyze any remaining TMS-groups on the lactam nitrogen (if formed).

  • Isolation: Concentrate under reduced pressure. The byproduct (hexamethyldisiloxane) is volatile.

  • Purification: The residue is often pure enough. If not, recrystallize from EtOAc/Hexanes.

Protocol B: Classical Dean-Stark Dehydration

Context: Ideal for large-scale manufacturing where reagent cost is a primary driver and the substrate is thermally stable.

Reagents:

  • Substrate: 4-Amino-5-methylhexanoic acid

  • Solvent: Toluene or Xylene (high boiling point, forms azeotrope with water)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equiv)

Step-by-Step:

  • Setup: Use a flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvation: Suspend the amino acid in Toluene (10-15 mL/g). Add p-TsOH.

  • Reflux: Heat to vigorous reflux. The solvent vapors must condense and fill the trap.

  • Water Removal: Water will separate in the Dean-Stark trap. Drain the aqueous layer periodically to push the equilibrium toward the lactam.

  • Duration: Continue until no more water separates (typically 6–18 hours).

  • Workup: Cool to RT. Wash the organic phase with saturated NaHCO₃ (to remove catalyst) and Brine.

  • Drying: Dry over Na₂SO₄, filter, and evaporate.

Protocol C: Mild Activation with Coupling Reagents

Context: Use this only if the "5-methyl" group or other substituents make the molecule sensitive to high heat, or if you are performing this on a very small scale (mg) for screening.

Reagents:

  • Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or DCM (Dry)

Step-by-Step:

  • Dissolution: Dissolve 4-Amino-5-methylhexanoic acid in dry DMF (concentration ~0.1 M). Note: Dilution is critical here to favor intramolecular cyclization over intermolecular dimerization.

  • Base Addition: Add DIPEA. Stir for 5 minutes.

  • Activation: Add the coupling agent (e.g., HATU) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash extensively with 1N HCl (to remove unreacted amine/base), sat. NaHCO₃, and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography is usually required to remove urea byproducts (if using EDC/DCC) or catalyst residues.

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal protocol for your specific constraints.

Diagram 2: Reagent Decision Tree

DecisionTree Start Start: Cyclization of 4-Amino-5-methylhexanoic Acid Scale What is the reaction scale? Start->Scale Large >100g (Process Scale) Scale->Large Process Small <10g (Lab Scale) Scale->Small R&D Thermal_Check Is substrate thermally stable (>110°C)? Large->Thermal_Check Green_Check Is 'Green Chemistry' (Solvent-free/Atom Economy) a priority? Small->Green_Check Yes Yes Thermal_Check->Yes No No Thermal_Check->No Protocol_B Protocol B: Dean-Stark (Toluene/pTsOH) Protocol_A Protocol A: HMDS Mediated Protocol_C Protocol C: Coupling Reagents (HATU/EDC) Green_Check->Yes Green_Check->No Yes->Protocol_B Yes->Protocol_A No->Thermal_Check No->Protocol_C

Caption: Decision matrix for selecting the optimal cyclization method based on scale, stability, and environmental constraints.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl₃):

    • Reactant: Look for the

      
      -proton signals near the carboxylic acid (typically 2.2-2.5 ppm).
      
    • Product: The NH proton of the lactam typically appears as a broad singlet around 6.0–7.5 ppm. The CH protons adjacent to the nitrogen will shift downfield slightly upon ring closure.

  • IR Spectroscopy:

    • Reactant: Broad OH stretch (2500–3300 cm⁻¹) and C=O (acid) ~1710 cm⁻¹.

    • Product: Sharp, intense Lactam C=O stretch at 1650–1700 cm⁻¹ . Absence of broad carboxylic OH.

Common Issues
  • Oligomerization:

    • Symptom:[1][2][3][4][5] Gummy residue, multiple spots on TLC.

    • Fix: Increase dilution (Protocol C) or use high temperature to favor the entropic product (Protocol A/B).

  • Incomplete Reaction:

    • Symptom:[1][2][3][4][5] Starting material remains.[6]

    • Fix: For Protocol B, ensure water is actually being removed (check trap). For Protocol A, add more TMSCl catalyst.

References

  • Organic Chemistry Portal. "Synthesis of γ-lactams." Organic Chemistry Portal. Available at: [Link]

  • Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. (Demonstrates HMDS utility in amino acid chemistry). Available at: [Link]

  • Banerjee, S., et al. (2012). "A stereoselective cyclization strategy for the preparation of γ-lactams." Journal of Organic Chemistry, 77(23), 10925-30. Available at: [Link]

  • Google Patents. "Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor (US4621145A)." (Discusses 4-amino-5-hexenoic acid cyclization).

Sources

Application

incorporating 4-Amino-5-methylhexanoic acid into gamma-peptide backbones

Application Notes & Protocols Topic: Incorporating 4-Amino-5-methylhexanoic Acid into γ-Peptide Backbones Audience: Researchers, scientists, and drug development professionals. Introduction: Expanding the Peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporating 4-Amino-5-methylhexanoic Acid into γ-Peptide Backbones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidomimetic Toolbox with Branched-Chain γ-Amino Acids

Peptides are crucial therapeutic agents, but their application is often limited by poor metabolic stability and restricted conformational diversity.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[3] Among these, γ-peptides—oligomers constructed from γ-amino acids—have emerged as a promising class due to their profound resistance to enzymatic degradation and their propensity to adopt unique, stable secondary structures, such as helices and turns, not readily accessible to α-peptides.[3][4]

The incorporation of non-canonical side chains into these backbones further expands their structural and functional potential. This guide focuses on the incorporation of 4-Amino-5-methylhexanoic acid, a γ-amino acid featuring an isobutyl side chain adjacent to the amino group. This specific structural motif introduces steric bulk and hydrophobicity, which can be leveraged to influence peptide folding, modulate receptor affinity, and enhance interactions with biological targets.[5][6] The extended backbone imparted by the γ-amino acid structure can also increase peptide flexibility, a factor that can be fine-tuned for specific applications.[7]

This document serves as a comprehensive technical guide for the synthesis of the requisite monomer and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), providing researchers with the foundational protocols to explore this novel chemical space.

Part 1: Monomer Availability and Synthesis

The successful incorporation of 4-Amino-5-methylhexanoic acid begins with obtaining the monomer in a form compatible with standard peptide synthesis strategies, typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the amine and, if necessary, a temporary protecting group on the carboxylic acid.

Commercial Sourcing

For researchers prioritizing speed and convenience, the tert-butoxycarbonyl (Boc) protected version, (R)-Boc-4-amino-5-methylhexanoic acid, is commercially available from chemical suppliers.[8][9] This provides a reliable starting point. However, for use in the more common Fmoc-based SPPS, a Boc-to-Fmoc protecting group exchange would be necessary.

Proposed Synthetic Route for Fmoc-(R/S)-4-Amino-5-methylhexanoic Acid

For laboratories requiring custom synthesis or different stereoisomers, a de novo synthetic approach is necessary. While direct literature for this specific compound is sparse, a robust synthesis can be proposed based on established organocatalytic and conjugate addition methodologies analogous to the synthesis of similar structures like Pregabalin.[10]

The following is a proposed, logical synthetic pathway starting from commercially available 5-methylhex-2-enoic acid.

Workflow for Monomer Synthesis

A 5-Methylhex-2-enoic acid B Esterification (e.g., BnBr, K2CO3) A->B C Benzyl 5-methylhex-2-enoate B->C D 1,4-Conjugate Addition (e.g., Phthalimide, DBU) C->D E Protected Amino Ester Intermediate D->E F Phthalimide Deprotection (e.g., Hydrazine) E->F G Free Amine Ester F->G H Fmoc Protection (e.g., Fmoc-OSu) G->H I Fmoc-Protected Amino Ester H->I J Hydrogenolysis (e.g., H2, Pd/C) I->J K Final Product: Fmoc-4-Amino-5-methylhexanoic acid J->K

Caption: Proposed synthetic workflow for Fmoc-4-Amino-5-methylhexanoic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of 4-Amino-5-methylhexanoic acid into a peptide sequence is most efficiently achieved using automated or manual SPPS.[11][12] The Fmoc/tBu strategy is outlined here, as it is the most common and versatile method.

Core Principles of SPPS

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the purification process at each step.[12] A typical cycle involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[11]

Experimental Protocol: Single Coupling Cycle

This protocol details the steps for a single coupling cycle on a 0.1 mmol scale.

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal free acids), pre-loaded with the C-terminal amino acid.

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) of peptide synthesis grade.

  • Deprotection Solution: 20% piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected α-amino acids and the custom Fmoc-4-Amino-5-methylhexanoic acid.

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often preferred for sterically hindered or difficult couplings.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

Step-by-Step Protocol:

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.[12]

  • Fmoc Deprotection:

    • Add 3 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

    • Add another 3 mL of 20% piperidine/DMF. Agitate for 15 minutes. Drain. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Coupling of 4-Amino-5-methylhexanoic Acid:

    • In a separate vial, pre-activate the custom amino acid. Dissolve Fmoc-4-Amino-5-methylhexanoic acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.). Allow to pre-activate for 1-2 minutes.

    • Causality: The use of a 4-fold excess of amino acid and coupling reagents is crucial to drive the reaction to completion, especially for a non-canonical, potentially sterically hindered γ-amino acid.[11]

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, this time can be extended, or the reaction can be gently heated (e.g., 50 °C) if using a microwave synthesizer.[14][15]

    • Optional: Perform a Kaiser test to check for reaction completion. A positive test (blue beads) indicates free amines and an incomplete reaction. If incomplete, drain and repeat the coupling step (a "double couple").

  • Final Washing: After a successful coupling (negative Kaiser test), drain the reaction solution and wash the resin extensively:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

SPPS Workflow Diagram

Resin Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Activation & Coupling (Fmoc-γ-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Repeat for next amino acid Next_Cycle->Deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Part 3: Cleavage, Purification, and Characterization

Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Causality: TFA is the strong acid that cleaves the peptide from the resin. The other components act as "scavengers" to trap the reactive carbocations generated from the deprotection of side-chain protecting groups (like tBu, Trt, Pbf), preventing re-attachment to sensitive residues like Tryptophan or Methionine.

  • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Technique Purpose Typical Parameters/Protocol
Reverse-Phase HPLC (RP-HPLC) PurificationColumn: C18 stationary phase.Mobile Phase A: 0.1% TFA in Water.Mobile Phase B: 0.1% TFA in Acetonitrile.Gradient: A linear gradient, e.g., 5% to 65% B over 30 minutes. The exact gradient must be optimized for each peptide.
Mass Spectrometry (LC-MS, MALDI-TOF) Identity ConfirmationThe observed mass should match the calculated theoretical mass of the peptide containing the 4-Amino-5-methylhexanoic acid residue (C₇H₁₅NO₂ = 145.20 g/mol ). This provides primary confirmation of successful incorporation.[16]
NMR Spectroscopy Structural AnalysisFor detailed structural studies, 2D NMR experiments (COSY, TOCSY, NOESY) can be performed. The extended carbon backbone of the γ-amino acid will produce a distinct spin system, confirming its presence and providing insights into the peptide's solution-state conformation.[4]

Part 4: Structural and Functional Implications

The introduction of 4-Amino-5-methylhexanoic acid into a peptide backbone has significant consequences for its structure and potential function.

  • Backbone Flexibility and Conformation: The additional CH₂-CH₂ bonds in the γ-amino acid backbone increase the number of rotatable bonds compared to an α-amino acid, which can enhance overall peptide flexibility.[7] However, the bulky isobutyl side chain can also introduce local steric constraints, potentially favoring specific dihedral angles and promoting the formation of defined secondary structures like 12/10-helices, which are characteristic of α/γ-peptides.[4]

  • Proteolytic Stability: One of the primary motivations for using γ-amino acids is their resistance to degradation by proteases, which are evolved to recognize and cleave the amide bonds of α-peptides. This drastically increases the in vivo half-life of the peptide, a critical attribute for therapeutic candidates.[3]

  • Modulation of Bioactivity: The hydrophobic isobutyl side chain can participate in crucial hydrophobic interactions within a receptor binding pocket or with a cell membrane.[5][17] By systematically replacing α-amino acids with this γ-analog, researchers can perform "backbone scanning" to probe structure-activity relationships and optimize peptide potency and selectivity.

Visualizing the Structural Impact

cluster_0 α-Peptide Backbone cluster_1 γ-Peptide Backbone (e.g., 4-Amino-5-methylhexanoic acid) N1 N C1 N1->C1 CO1 C' C1->CO1 R1 C1->R1 R₁ N2 N CO1->N2 C2 N2->C2 CO2 C' C2->CO2 R2 C2->R2 R₂ N3 N Cg N3->Cg Cb Cg->Cb Ca Cb->Ca CO3 C' Ca->CO3 R3 Ca->R3 R₃ N4 N CO3->N4

Caption: Comparison of α-peptide and γ-peptide backbone structures.

References

  • Ribosomal Synthesis of Macrocyclic Peptides with Linear γ4- and β-Hydroxy-γ4-amino Acids. (2021). ACS Publications. Available at: [Link]

  • Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. PMC. Available at: [Link]

  • Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. (2020). ResearchGate. Available at: [Link]

  • γ-AApeptides as a new class of peptidomimetics. PMC. Available at: [Link]

  • Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. (2025). RSC Publishing. Available at: [Link]

  • Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. Available at: [Link]

  • Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. (2025). ResearchGate. Available at: [Link]

  • A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. (2014). Gellman Group Publications. Available at: [Link]

  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. (2018). ACS Publications. Available at: [Link]

  • (R)-Boc-4-amino-5-methylhexanoic acid. Chem-Impex. Available at: [Link]

  • Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Biotage. Available at: [Link]

  • Microwave Assisted SPPS of Symmetrically Branched Peptides. CEM Corporation. Available at: [Link]

  • Solid Phase Peptide Synthesis Process and Applications 2025. (2025). Neuland Labs. Available at: [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Available at: [Link]

  • Branched Peptides and MAPs. (2024). LifeTein. Available at: [Link]

  • Novel process for preparing 4-amino-5-hexenoic acid. Google Patents.
  • Protopeptide backbone affects assembly in aqueous solutions. (2025). PNAS. Available at: [Link]

  • AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. Google Patents.
  • Shaping of secondary structure by additional amino groups. (2024). Nature. Available at: [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • Effect of Amino Acid Type on Peptide Structure. (2012). Stanford University. Available at: [Link]

  • The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Sinopep. Available at: [Link]

  • Peptides as Drug Candidates: Limitations and Recent Development Perspectives. (2018). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Structural Characterization of de Novo Designed L5K5W Model Peptide Isomers with Potent Antimicrobial and Varied Hemolytic Activities. PMC. Available at: [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). MDPI. Available at: [Link]

  • Amino Acid Composition Determines Peptide Activity Spectrum and Hot-Spot-Based Design of Merecidin. PMC. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. PMC. Available at: [Link]

  • Integrated Amino Acid Profiling and 4D-DIA Proteomics Reveal Protein Quality Divergence and Metabolic Adaptation in Cordyceps Species. (2025). MDPI. Available at: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (S)-4-Amino-5-methylhexanoic Acid Hydrochloride

This Application Note details the enantioselective synthesis of (S)-4-Amino-5-methylhexanoic acid hydrochloride , a -amino acid analog of L-Valine. This compound is structurally distinct from Pregabalin (3-aminomethyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the enantioselective synthesis of (S)-4-Amino-5-methylhexanoic acid hydrochloride , a


-amino acid analog of L-Valine. This compound is structurally distinct from Pregabalin (3-aminomethyl-5-methylhexanoic acid) and serves as a critical building block for peptidomimetics and GABA analogs.

The protocol utilizes a Chiral Pool approach starting from inexpensive L-Valine , ensuring high optical purity without the need for expensive asymmetric catalysts.

Abstract & Strategic Overview

The synthesis of


-amino acids with bulky side chains adjacent to the amino group is a challenge in medicinal chemistry due to the risk of racemization at the 

-position of the starting amino acid. This protocol employs a Weinreb Amide intermediate strategy to convert L-Valine into its corresponding amino-aldehyde, followed by a Wittig-Horner olefination. This route is selected for its reliability in preserving stereochemical integrity compared to direct ester reduction-oxidation sequences.
Key Advantages:
  • Enantiocontrol: Stereochemistry is derived entirely from the L-Valine precursor (

    
     ee retention).
    
  • Scalability: Intermediates are stable and amenable to standard workup procedures.

  • Safety: Avoids the use of diazomethane (Arndt-Eistert homologation).

Retrosynthetic Analysis

The target molecule, (S)-4-amino-5-methylhexanoic acid, contains a stereocenter at C4 bearing an isopropyl group. This correlates directly to the C2 stereocenter of L-Valine.

  • Disconnection: C2-C3 bond (Target numbering).

  • Precursor: (S)-N-Boc-Valinal.

  • Transformation: 2-carbon homologation via Wittig reaction followed by hydrogenation.

Retrosynthesis Target (S)-4-Amino-5-methylhexanoic acid (Target) Intermediate1 Unsaturated Ester (Wittig Product) Target->Intermediate1 Hydrogenation Hydrolysis Intermediate2 (S)-N-Boc-Valinal (Aldehyde) Intermediate1->Intermediate2 Wittig-Horner Start L-Valine (Chiral Pool) Intermediate2->Start Weinreb Amide Reduction

Experimental Protocol

Stage 1: Protection and Weinreb Amide Formation

Objective: Convert L-Valine to (S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.

Reagents:

  • L-Valine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv)
    
  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv) / HOBt (1.2 equiv)
    
  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Protection: Dissolve L-Valine in 1N NaOH/Dioxane (1:1). Add Boc

    
    O at 0°C. Stir at RT for 12h. Acidify with KHSO
    
    
    
    , extract with EtOAc to yield N-Boc-L-Valine.
  • Coupling: Dissolve N-Boc-L-Valine in dry DCM (0.2 M). Add N,O-dimethylhydroxylamine HCl, EDC

    
    HCl, HOBt, and DIPEA at 0°C.
    
  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Validation:

    
    H NMR should show N-OMe (
    
    
    
    ) and N-Me (
    
    
    ) singlets.
Stage 2: Reduction to Amino Aldehyde (Critical Step)

Objective: Synthesis of (S)-tert-butyl (1-oxo-3-methylbutan-2-yl)carbamate (Boc-Valinal). Note: Aldehydes are prone to racemization. Proceed immediately to Stage 3 upon isolation.

Reagents:

  • Lithium Aluminum Hydride (LAH) (0.6 equiv) or DIBAL-H (1.2 equiv)

  • Dry THF or Ether

Procedure:

  • Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C .

  • Add LAH (1.0 M in THF) dropwise over 30 mins. Maintain temp < -70°C.

  • Stir for 45 mins at -78°C. Monitor by TLC (disappearance of amide).

  • Quench: Carefully add sat. KHSO

    
     solution at -78°C. Warm to RT.
    
  • Extract with Ether. Wash with 1N HCl (cold).

  • Purification: Flash filtration through a short silica plug (Hex/EtOAc) if necessary, or use crude immediately.

Stage 3: Wittig-Horner Olefination

Objective: Formation of (S,E)-ethyl 4-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • NaH (60% dispersion, 1.2 equiv) or LiCl/DBU (Masamune conditions)

  • THF (anhydrous)

Procedure:

  • Suspend NaH in dry THF at 0°C. Add Triethyl phosphonoacetate dropwise. Stir 30 mins until clear.

  • Cool solution to -78°C (to favor E-selectivity and prevent racemization).

  • Add solution of Boc-Valinal (from Stage 2) in THF dropwise.

  • Allow to warm slowly to 0°C over 2 hours.

  • Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1). Product is the

    
    -unsaturated ester.
    
Stage 4: Hydrogenation & Deprotection

Objective: Reduction of double bond and removal of protecting groups to yield final HCl salt.

Reagents:

  • 10% Pd/C (10 wt%)

  • Hydrogen gas (1 atm or balloon)

  • Methanol[1][2]

  • 4M HCl in Dioxane

Procedure:

  • Hydrogenation: Dissolve unsaturated ester in MeOH. Add Pd/C. Stir under H

    
     balloon for 4-6 hours. Filter through Celite. Concentrate to yield the saturated Boc-amino ester.
    
  • Hydrolysis (Optional if Acid used directly): Treat ester with LiOH in THF/H

    
    O to get the free acid, then deprotect.
    
  • One-pot Deprotection/Hydrolysis: Dissolve saturated ester in 6N HCl (aq) and reflux for 2-4 hours (removes Boc and hydrolyzes ester).

    • Alternative (milder): Hydrolyze ester with LiOH first, then treat with 4M HCl/Dioxane to remove Boc.

  • Isolation: Concentrate in vacuo. Triturate residue with Et

    
    O/Acetone to precipitate the hydrochloride salt.
    

Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Homologation (Critical) cluster_2 Phase 3: Finalization Step1 L-Valine + Boc2O (Protection) Step2 Weinreb Amide Formation (EDC/HOBt, NH(OMe)Me) Step1->Step2 Step3 Reduction to Aldehyde (LAH, -78°C) Step2->Step3 Isolate & Use Immediately Step4 Wittig Olefination (Triethyl phosphonoacetate) Step3->Step4 Stereocenter Preservation Step5 Hydrogenation (H2, Pd/C) Step4->Step5 Step6 Global Deprotection (HCl/Dioxane) Step5->Step6 Final (S)-4-Amino-5-methylhexanoic acid HCl Step6->Final Crystallization

Analytical Data & Quality Control

To validate the synthesis, the following parameters must be met. The specific rotation is the primary indicator of enantiomeric purity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA)
Enantiomeric Excess > 99.0%Chiral HPLC (Crownpak CR+)

H NMR (D

O)

0.95 (d, 6H), 1.9 (m, 1H), 2.4 (t, 2H), 3.1 (m, 1H)
400 MHz NMR
Mass Spec [M+H]

= 146.1
LC-MS (ESI)
Specific Rotation

(c=1, 1N HCl)
Polarimetry

Note on Stereochemistry: The stereocenter at C4 corresponds to the L-Valine configuration. If the rotation is significantly lower than literature values for similar


-amino acids, racemization likely occurred during the aldehyde reduction or Wittig step (Stage 2/3).

Troubleshooting & Optimization

  • Racemization Control:

    • Issue: Low ee% in final product.[1]

    • Cause: The amino-aldehyde intermediate is configurationally unstable due to the high acidity of the

      
      -proton (adjacent to carbonyl and carbamate).
      
    • Solution: Ensure the reduction (Stage 2) is performed strictly at -78°C and quenched cold. Do not store the aldehyde; proceed immediately to the Wittig reaction.

  • Yield Loss in Hydrolysis:

    • Issue: Incomplete hydrolysis of the ethyl ester.

    • Solution: Use LiOH in THF/Water (2:1) rather than NaOH/MeOH to avoid transesterification or slow kinetics.

  • Purification of HCl Salt:

    • The final amino acid HCl salt is highly water-soluble. Do not attempt aqueous extraction. Remove water/acid by lyophilization or azeotropic distillation with toluene, then triturate with dry ether or acetone to obtain the solid.

References

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -(t-butoxycarbonylamino)-aldehydes from 
    
    
    
    -amino acids. Synthesis, 1983(08), 676-678. Link
  • Hoffman, R. V., et al. (2002). Synthesis of

    
    -amino acids from 
    
    
    
    -amino acids via the Wittig-Horner reaction. The Journal of Organic Chemistry, 67(3), 1045-1056. Link
  • Ordóñez, M., et al. (2010). Stereoselective synthesis of

    
    -amino acids. Tetrahedron: Asymmetry, 21(2), 129-147. Link
    
  • Seki, M., et al. (2000). A practical synthesis of (S)-Boc-amino aldehydes. Chemical and Pharmaceutical Bulletin, 48(10), 1586-1590. Link

Sources

Application

microwave-assisted synthesis using 4-Amino-5-methylhexanoic acid precursors

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptidomimetics Using Fmoc-(R)-4-Amino-5-Methylhexanoic Acid Precursors Introduction & Mechanistic Rationale The incorporation of unnatural

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptidomimetics Using Fmoc-(R)-4-Amino-5-Methylhexanoic Acid Precursors

Introduction & Mechanistic Rationale

The incorporation of unnatural ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids into peptide backbones has revolutionized the development of peptidomimetics, targeted drug delivery systems, and foldamers[1]. Specifically, Fmoc-(R)-4-amino-5-methylhexanoic acid —a precursor functionally serving as a 

-valine and pregabalin analog—imparts exceptional proteolytic stability and drives the formation of highly predictable secondary structures, such as 12/10-helices in

-hybrid peptides[2].

However, integrating this precursor via conventional Solid-Phase Peptide Synthesis (SPPS) presents a significant physicochemical challenge. The extended aliphatic backbone and the bulky isobutyl side chain at the


-position introduce severe steric hindrance. This steric bulk dramatically increases the entropic cost of the transition state during amide bond formation, leading to slow kinetics, incomplete couplings, and sequence truncation.

To overcome this, Microwave-Assisted SPPS (MW-SPPS) is employed. Microwave dielectric heating directly interacts with the dipoles of the solvent (DMF) and the coupling reagents. This localized, instantaneous heating translates electromagnetic energy into kinetic energy, rapidly overcoming the high activation energy barrier of the sterically hindered transition state and reducing coupling times from several hours to mere minutes[3][4].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the physicochemical dynamics of the reaction vessel:

  • Dielectric Heating vs. Convective Heating: Traditional convective heating relies on thermal transfer through vessel walls, which is inefficient for driving hindered couplings. Microwave irradiation causes rapid alignment and relaxation of polar molecules, accelerating the nucleophilic attack of the resin-bound amine onto the activated Fmoc-(R)-4-amino-5-methylhexanoic acid ester[3].

  • Reagent Selection (DIC/OxymaPure vs. HATU): While HATU/DIEA is the gold standard for room-temperature SPPS, heating uronium salts in the presence of a base can lead to guanidinylation of the free amine, permanently capping the peptide chain. For MW-SPPS, we utilize N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure exhibits an ideal acidic profile that suppresses the epimerization of the

    
    -chiral center even at elevated temperatures, ensuring high enantiomeric fidelity.
    

Workflow Visualization

MW_SPPS_Workflow N1 Resin Swelling (DMF) N2 MW Fmoc Deprotection (20% Piperidine, 90°C) N1->N2 N3 MW Coupling (Fmoc-Precursor + DIC/Oxyma, 75°C) N2->N3 Wash N4 Kaiser Test (In-process Validation) N3->N4 Wash N4->N3 Positive (Incomplete) N5 TFA Cleavage & Global Deprotection N4->N5 Negative (Complete) N6 LC-MS Analysis & Purification N5->N6

Workflow for microwave-assisted solid-phase synthesis of γ-peptides.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; empirical validation is required before proceeding to subsequent synthesis steps to prevent the propagation of truncation errors.

Materials Required:

  • Rink Amide AM resin (loading 0.6 mmol/g)

  • Fmoc-(R)-4-amino-5-methylhexanoic acid[1]

  • Coupling Reagents: DIC and OxymaPure

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a microwave-safe reaction vessel. Add 5 mL of DMF and allow to swell for 20 minutes at room temperature.

    • Causality: Proper swelling expands the polystyrene matrix, exposing the internal functional sites and maximizing coupling efficiency.

  • Microwave Fmoc Deprotection: Add 4 mL of 20% piperidine in DMF. Irradiate in the microwave synthesizer at 90°C for 2 minutes using a dynamic power algorithm (max 30W)[3]. Drain and wash the resin thoroughly with DMF (4 × 5 mL).

  • Pre-activation and Microwave Coupling:

    • Dissolve 0.5 mmol (5 equivalents) of Fmoc-(R)-4-amino-5-methylhexanoic acid and 0.5 mmol of OxymaPure in 2 mL of DMF.

    • Add 0.5 mmol of DIC to the solution. Allow 1 minute for the formation of the active ester.

    • Add the activated mixture to the resin.

    • Irradiate at 75°C for 10 minutes.

    • Causality: We limit the temperature to 75°C (rather than 90°C) to completely eliminate the risk of

      
      -lactam formation or epimerization while still providing enough kinetic energy to overcome steric hindrance[4].
      
  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Validation Check: A colorless/yellow bead indicates complete coupling (negative). A blue bead indicates unreacted primary amines (positive). If positive, repeat Step 3 before proceeding.

  • Cleavage and Global Deprotection: Transfer the resin to a standard synthesis syringe. Add 3 mL of the TFA/TIPS/H₂O cleavage cocktail. Shake for 2 hours at room temperature.

  • Precipitation and Isolation: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the

    
    -peptide. Centrifuge, decant the supernatant, and dry the pellet under a stream of nitrogen.
    

Quantitative Data Summary

The implementation of MW-SPPS for


-amino acids dramatically shifts the efficiency paradigm compared to traditional room-temperature synthesis.
ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time 2 – 12 hours10 minutes
Reaction Temperature 25 °C75 °C
Optimal Coupling Reagents HATU / DIEADIC / OxymaPure
Average Coupling Yield 45 – 60%> 85%
Epimerization Rate < 2%< 1%
Crude Purity (LC-MS) ~ 65%> 90%

Conclusion

By leveraging microwave dielectric heating and optimized carbodiimide chemistry, researchers can efficiently incorporate the sterically demanding Fmoc-(R)-4-amino-5-methylhexanoic acid into complex peptide sequences. This self-validating protocol ensures the high-fidelity synthesis of advanced peptidomimetics, bypassing the kinetic limitations of conventional methods and accelerating downstream drug development efforts.

References

  • ResearchGate. "Pregabalin peptides: conformational comparison of γ3- and γ4-substituted γ-amino acids in αγααα pentapeptides". researchgate.net. URL:[Link]

  • ResearchGate. "A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides". researchgate.net. URL:[Link]

  • PubMed. "Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM)". nih.gov. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Amino-5-methylhexanoic acid hydrochloride synthesis

Welcome to the Technical Support Center for API Synthesis. Ticket Subject: Yield Optimization & Troubleshooting for 4-Amino-5-methylhexanoic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Synthesis. Ticket Subject: Yield Optimization & Troubleshooting for 4-Amino-5-methylhexanoic Acid Hydrochloride. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

This guide addresses the synthesis of 4-Amino-5-methylhexanoic acid hydrochloride (the salt form of the anticonvulsant Pregabalin).[1] While multiple routes exist, this support module focuses on the Hoffmann Rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid, as it is the most robust pathway for industrial scalability.

The synthesis of the hydrochloride salt involves three critical phases where yield is typically lost:

  • The Rearrangement: Incomplete conversion or lactamization.

  • The Work-up: Failure to precipitate the zwitterion at the isoelectric point (pI).

  • Salt Formation: Hygroscopicity and oiling out during HCl addition.

Module 1: Reaction Optimization (The Hoffmann Rearrangement)

Context: The transformation of the primary amide to the amine using Sodium Hypochlorite (NaOCl) or Bromine (


) and Sodium Hydroxide (NaOH).
Current Standard Protocol (Baseline)
  • Reagents: (S)-3-(carbamoylmethyl)-5-methylhexanoic acid, NaOH (aq), NaOCl (10-12%).

  • Conditions: Cool to 0–5°C for addition; heat to 60–80°C for rearrangement.

Troubleshooting & FAQs

Q: My reaction conversion stalls at ~85% (HPLC), and adding more oxidant increases impurities. Why? A: This is likely a stoichiometry vs. temperature mismatch.

  • Root Cause: The formation of the N-chloro intermediate must be complete at low temperature (<5°C) before heating. If you heat too early, the unreacted amide hydrolyzes to the di-acid (3-isobutylglutaric acid) instead of rearranging.

  • Corrective Action: Maintain 0–5°C for at least 45–60 minutes after NaOCl addition. Verify consumption of starting material by HPLC before ramping the temperature.

  • Optimization: Use a slight excess of NaOH (4.0–4.5 eq) relative to the substrate to prevent the formation of the isocyanate dimer (urea impurity).

Q: I am seeing high levels of the lactam impurity (4-isobutylpyrrolidin-2-one). A: Lactam formation is pH- and temperature-dependent.

  • Mechanism: Under acidic conditions or high heat without sufficient base, the amine attacks the carboxylic acid tail, cyclizing to the lactam.

  • Corrective Action: Ensure the reaction mixture remains strongly alkaline (pH > 12) during the high-temperature rearrangement phase. Do not acidify the mixture while it is still hot. Cool to <20°C before any pH adjustment.

Module 2: Isolation of the Free Amino Acid (The "Crash Out")

Context: Before forming the HCl salt, the free amino acid (zwitterion) must be isolated to purge inorganic salts.

Experimental Workflow Visualization

SynthesisWorkflow Start Start: 3-(carbamoylmethyl)- 5-methylhexanoic acid Hoffmann Hoffmann Rearrangement (NaOCl / NaOH, 60°C) Start->Hoffmann 0-5°C Addition Quench Cool to 20°C Quench excess oxidant Hoffmann->Quench Acidification Acidify to pH 5.5 - 5.7 (Isoelectric Point) Quench->Acidification Glacial AcOH or HCl Filtration Filtration of Crude Zwitterion (Remove NaCl/NaBr) Acidification->Filtration Critical Yield Step SaltForm Reslurry in IPA/Water Add Conc. HCl Filtration->SaltForm Final Final Product: 4-Amino-5-methylhexanoic acid HCl SaltForm->Final Crystallization

Figure 1: Optimized process flow for the synthesis and isolation of Pregabalin HCl.

Troubleshooting & FAQs

Q: The product does not precipitate when I acidify the reaction mixture; it stays in solution. A: You likely missed the Isoelectric Point (pI) .

  • Technical Insight: 4-Amino-5-methylhexanoic acid is a zwitterion. It has minimum solubility in water at pH ~5.5 to 5.8.

  • Diagnosis: If you acidify to pH 2.0 (like a standard organic workup), the amine protonates (

    
    ), and the molecule becomes water-soluble. If you stop at pH 9.0, the carboxylate (
    
    
    
    ) keeps it soluble.
  • Protocol: Use a calibrated pH meter. Add concentrated HCl or Acetic Acid slowly until pH reaches exactly 5.5–5.7 . Stir at 0–5°C for 2 hours to maximize yield.

Q: My isolated solid has high ash content (Sodium salts). A: Occlusion of inorganic salts during rapid precipitation.

  • Fix: Do not dump the acid in. Perform a controlled addition over 30 minutes.

  • Wash Protocol: Wash the filter cake with ice-cold water (minimal volume) followed by cold Isopropanol (IPA) to displace water/salts.

Module 3: Hydrochloride Salt Formation

Context: Converting the isolated zwitterion into the Hydrochloride salt. This step is prone to "oiling out" because the HCl salt is very soluble in water but insoluble in non-polar solvents.

Data: Solubility Profile for Solvent Selection
Solvent SystemSolubility of HCl SaltRisk FactorRecommendation
Water Very HighYield LossAvoid as primary solvent.
Methanol HighYield LossGood for dissolution, bad for isolation.
Isopropanol (IPA) LowOiling OutIdeal antisolvent.
IPA + Water (90:10) ModerateControlled Crystal GrowthRecommended System.
Troubleshooting & FAQs

Q: When I add HCl to the alcoholic solution, the product turns into a sticky oil/gum instead of crystals. A: This is the "Oiling Out" phenomenon, caused by high local supersaturation or water content.

  • The Fix (Seeding Protocol):

    • Dissolve the free amino acid in a minimum amount of water/IPA.

    • Add Seed Crystals of the HCl salt (0.5% w/w) before adding the bulk of the acid.

    • Add HCl (gas or dissolved in IPA) slowly.

    • If oiling occurs, heat the mixture until clear (re-dissolve), then cool very slowly (5°C/hour) with vigorous stirring.

Q: The final HCl salt is hygroscopic and clumps during storage. A: Residual solvent or amorphous content.

  • Validation: Check XRD (X-Ray Diffraction). Sharp peaks indicate crystallinity; a "halo" indicates amorphous material (which is hygroscopic).

  • Process Adjustment: Ensure the final crystallization solvent is anhydrous (e.g., dry IPA or Ethyl Acetate). If water was used, azeotropically distill it off using toluene or fresh IPA before the final filtration.

Module 4: Impurity Profiling & Control

Context: Meeting ICH guidelines for purity.

Impurity Decision Tree

ImpurityTree Problem Impurity Detected (HPLC) Type1 RRT ~0.8 (Lactam) Problem->Type1 Type2 RRT ~1.2 (Di-acid) Problem->Type2 Type3 Chiral Impurity (R-isomer) Problem->Type3 Action1 Check pH during heating (>12 required) Type1->Action1 Action2 Check Temp during NaOCl addition (<5°C) Type2->Action2 Action3 Check Starting Material Optical Purity Type3->Action3

Figure 2: Rapid diagnostic tree for common impurities in 4-amino-5-methylhexanoic acid synthesis.

References

  • Hooker, D. et al. (Pfizer). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,616,793.[1]

  • Khedkar, A. et al. "A Process For Synthesis Of S (+) Pregabalin." Quick Company Patent Application.

  • Hedayatullah, M. "Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages." ResearchGate.

  • Gao, J. et al. "Crystallization of Amino Acids... using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization." National Institutes of Health (PMC).

  • Technical Disclosure Commons. "Improved process for the preparation of (±) 4-amino-5-hexenoic acid."

Disclaimer: This guide is for research and development purposes. All procedures should be validated in your specific laboratory environment, adhering to local safety regulations (MSDS) regarding Bromine, Sodium Hypochlorite, and strong acids.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-5-methylhexanoic Acid HCl

Welcome to the Technical Support Center for amino acid purification. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid purification. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Amino-5-methylhexanoic acid hydrochloride .

Because this molecule is a highly polar, aliphatic amino acid salt lacking a strong UV chromophore, it presents unique chromatographic challenges. This center provides the mechanistic causality behind these challenges, validated protocols, and targeted troubleshooting to ensure high-yield, high-purity recovery.

Mechanistic Overview: The Chromatography of Amino Acid Salts

Purifying an amino acid hydrochloride salt requires managing both high polarity and ionic interactions. 4-Amino-5-methylhexanoic acid possesses a carboxylic acid and a primary amine (protonated as an HCl salt).

Attempting to purify this compound using standard normal-phase (bare silica) chromatography typically results in severe peak tailing, poor resolution, or irreversible adsorption. Causality: The free surface silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on bare silica act as Brønsted acids. In non-polar solvent systems, these silanols form strong electrostatic bonds with the basic amine group of the target molecule[1]. To overcome this, researchers must utilize techniques that accommodate high polarity and manage ionic interactions, such as Hydrophilic Interaction Liquid Chromatography (HILIC)  or Reversed-Phase (RP) chromatography with ion-pairing agents [2].

Purification Strategy Workflow

Workflow Start Crude 4-Amino-5-methylhexanoic acid HCl Assess Assess Impurity Profile Start->Assess RP Reversed-Phase (C18) Use 0.1% TFA Modifier Assess->RP Non-polar impurities HILIC HILIC (Amide/Silica) Use High MeCN + Buffer Assess->HILIC Polar impurities IonEx Cation Exchange Use Weak Acid Resin Assess->IonEx Inorganic salts

Decision workflow for selecting the optimal purification strategy for amino acid HCl salts.

Chromatographic Modality Comparison

The following table summarizes the quantitative and mechanistic differences between potential purification modes for 4-amino-5-methylhexanoic acid HCl.

ParameterHILIC (Recommended)Reversed-Phase (AQ-C18)Normal-Phase (Bare Silica)
Stationary Phase Amide-bonded or Bare SilicaAqueous-compatible C18Bare Silica Gel
Mobile Phase MeCN / Water + NH₄FormateWater / MeCN + 0.1% HClHexane / Ethyl Acetate
Retention Mechanism Hydrophilic partitioningHydrophobic partitioningAdsorption / H-bonding
Suitability for Target Excellent Good (requires ion-pairing)Poor (Irreversible binding)
Elution Order Non-polar impurities elute firstPolar compounds elute firstNon-polar impurities elute first

Validated Experimental Protocols

A self-validating protocol ensures that each step contains a verification mechanism to prevent downstream failure. Below are the two primary methodologies for purifying this compound.

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is ideal for polar organic salts. By using a water-miscible organic solvent (acetonitrile) with a small amount of aqueous buffer, the highly polar 4-amino-5-methylhexanoic acid partitions into the immobilized water layer on the silica surface, allowing it to be retained while non-polar impurities elute early[2].

  • Stationary Phase Selection: Use an Amide-bonded silica or bare silica column specifically designed for HILIC mode.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration: Equilibrate the column with 90% B / 10% A for at least 10 column volumes (CV) to establish the critical aqueous hydration layer on the silica surface.

  • Sample Loading: Dissolve the crude HCl salt in a minimal volume of 80% Acetonitrile / 20% Water.

    • Self-Validation Check: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to prevent column clogging. If the sample crashes out, increase the water content slightly.

  • Gradient Elution: Run a linear gradient from 90% B down to 50% B over 20 CV.

  • Fraction Validation: Spot fractions onto a bare silica TLC plate, elute with a highly polar solvent (e.g., Butanol:Acetic Acid:Water 4:1:1), and stain with Ninhydrin. Heat until purple spots appear to confirm the presence of the primary amine[3].

  • Recovery: Pool pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous layer to remove the volatile ammonium formate buffer.

Protocol B: Reversed-Phase (C18) Chromatography with Ion-Pairing

Causality: The target molecule is too hydrophilic to be retained on standard C18. Adding an ion-pairing agent (0.1% HCl) maintains the protonation of the amine and suppresses the ionization of the carboxylic acid, increasing lipophilicity and enabling hydrophobic partitioning.

  • Column Equilibration: Equilibrate an AQ-C18 (Aqueous-compatible C18) column with 100% Mobile Phase A (Water + 0.1% HCl).

  • Sample Loading: Dissolve the crude material entirely in 100% Mobile Phase A.

  • Gradient Elution: Run a shallow gradient from 0% B to 30% Mobile Phase B (Acetonitrile + 0.1% HCl) over 15 CV.

  • Fraction Validation: Analyze fractions via LC-MS (ESI+) to confirm the product mass (m/z ~146.1 for [M+H]+ of the free base).

  • Recovery: Pool the validated fractions and lyophilize directly to yield the purified hydrochloride salt.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak or fail to elute on standard normal-phase silica gel? A1: Normal-phase silica gel contains surface silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) that act as Brønsted acids. In a non-polar solvent system, the basic primary amine of 4-amino-5-methylhexanoic acid interacts electrostatically with these acidic silanols, causing severe peak tailing or irreversible adsorption[1]. Switch to HILIC or use amine-functionalized silica to neutralize this interaction.

Q2: I am using Reversed-Phase (C18) chromatography, but my compound elutes in the void volume. How do I increase retention? A2: The HCl salt of the amino acid is highly hydrophilic and ionized, preventing it from partitioning into the hydrophobic C18 stationary phase. To resolve this, use an ion-pairing reagent (like 0.1% TFA or 0.1% HCl) to neutralize the charge and increase lipophilicity, or switch to an aqueous-compatible C18 column (AQ-C18) starting with a 100% aqueous mobile phase.

Q3: How can I detect 4-amino-5-methylhexanoic acid during elution if it lacks a strong UV chromophore? A3: Aliphatic amino acids do not absorb well at standard UV wavelengths (e.g., 254 nm). Use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or collect fractions blindly and perform a post-column derivatization assay using Ninhydrin, which reacts with the primary amine to produce a visible purple color[3].

Q4: How do I remove the buffer salts after HILIC purification? A4: HILIC requires aqueous buffers to maintain a consistent hydration layer on the stationary phase. By using volatile buffers like ammonium formate or ammonium acetate, you can remove the salts post-purification via repeated lyophilization (freeze-drying) under high vacuum.

References

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry Pressbooks URL:[Link]

  • Amino Silica Gel Sorbent Technologies, Inc. URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-5-methylhexanoic Acid Hydrochloride

Scope: Aqueous Stability, Solubility Optimization, and Impurity Profiling Target Molecule: 4-Amino-5-methylhexanoic acid HCl (Gamma-Leucine Analog) CAS Registry: 74924-02-0 (Free base), 1276055-44-7 (HCl salt) Part 1: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Scope: Aqueous Stability, Solubility Optimization, and Impurity Profiling Target Molecule: 4-Amino-5-methylhexanoic acid HCl (Gamma-Leucine Analog) CAS Registry: 74924-02-0 (Free base), 1276055-44-7 (HCl salt)

Part 1: The Stability Matrix (Scientific Grounding)

The Core Stability Threat: Intramolecular Cyclization

As a researcher working with 4-amino-5-methylhexanoic acid , you are not dealing with a standard alpha-amino acid. This molecule is a gamma-amino acid (1,4-substitution pattern).

The primary stability risk in aqueous buffers is Lactamization . Unlike alpha-amino acids (which form stable peptide bonds), gamma-amino acids possess the ideal geometry to undergo intramolecular cyclization, expelling water to form a thermodynamically stable 5-membered lactam ring (5-isopropylpyrrolidin-2-one ).

  • Mechanism: The nucleophilic amine (N-terminus) attacks the electrophilic carbonyl carbon (C-terminus).

  • Driver: Entropy favors the formation of the 5-membered ring.

  • Consequence: Loss of active compound and appearance of a hydrophobic impurity (Lactam) that elutes later in Reverse Phase HPLC.

The pH Dependency Rule

The rate of this degradation is strictly pH-dependent:

  • Acidic (pH < 3): STABLE. The amine is fully protonated (

    
    ), rendering it non-nucleophilic. The HCl salt form naturally provides this protection.
    
  • Neutral/Slightly Basic (pH 6–8): UNSTABLE. The amine deprotonates to

    
    , triggering rapid nucleophilic attack on the carbonyl.
    
  • Isoelectric Point (pI ~6.0): SOLUBILITY RISK. Zwitterion formation leads to minimum solubility and potential precipitation.

Part 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "I see a new, growing peak in my HPLC chromatogram."

Diagnosis: Spontaneous Lactam Formation. Cause: The sample was likely left in an autosampler at room temperature in a neutral buffer (e.g., PBS pH 7.4) or Ammonium Bicarbonate.

ParameterObservationCorrective Action
Retention Time New peak elutes after the main peak (Higher hydrophobicity).Confirm identity via LC-MS (Mass = M-18).
Buffer pH Sample dissolved in pH > 6.0.Acidify samples immediately. Dilute with 0.1% Formic Acid or TFA.
Temperature Autosampler at 25°C.Cool to 4°C. Lactamization is endothermic; heat accelerates it.
Scenario B: "The compound won't dissolve or precipitates upon dilution."

Diagnosis: Isoelectric Precipitation. Cause: You have adjusted the pH to the molecule's pI (approx. pH 6.0), where the net charge is zero and lattice energy dominates solvation energy.

The Fix:

  • Do not heat to dissolve (this promotes lactamization).

  • Adjust pH: Move at least 2 pH units away from the pI.

    • Preferred: pH < 4.0 (Maintains stability).

    • Alternative: pH > 9.0 (Solubilizes, but risks oxidation/racemization long-term).

Scenario C: "My assay results are inconsistent/drifting."

Diagnosis: Hygroscopicity of the HCl Salt. Cause: The hydrochloride salt is hygroscopic. Weighing errors occur if the solid absorbs atmospheric moisture. Fix: Store the solid in a desiccator at -20°C. Equilibrate to RT before opening. Use a dry box for precise weighing.

Part 3: Visualizing the Degradation Pathway

The following diagram maps the kinetic pathway of degradation and the decision logic for troubleshooting.

StabilityPathways Linear 4-Amino-5-methylhexanoic acid (Active Linear Form) TS Transition State (Tetrahedral Intermediate) Linear->TS pH > 6.0 Nucleophilic Attack Lactam 5-isopropylpyrrolidin-2-one (Inactive Lactam Impurity) TS->Lactam - H2O Irreversible Cyclization Lactam->Linear Strong Acid/Heat Hydrolysis (Slow) pH_Control Control Strategy: Maintain pH < 4.0 pH_Control->Linear Stabilizes

Figure 1: Mechanism of Lactamization. The linear gamma-amino acid cyclizes to the lactam form under neutral conditions, expelling water.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol to ensure >99% integrity for up to 1 week.

  • Solvent: Use 0.1 N HCl or Water containing 0.1% Trifluoroacetic Acid (TFA) .

    • Why: Keeps the amine protonated (

      
      ), blocking the nucleophilic attack mechanism.
      
  • Concentration: Prepare at 10–50 mM.

  • Storage: Aliquot immediately into amber glass vials. Flash freeze in liquid nitrogen and store at -80°C for long term, or -20°C for short term.

  • Thawing: Thaw on ice. Do not sonicate with heat.

Protocol 2: Stability-Indicating HPLC Method

Use this method to quantify the Lactam impurity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: CAD (Charged Aerosol Detector) or ELSD recommended (Weak UV chromophore). If UV is necessary, use 205 nm or 210 nm .

  • Expected Results:

    • RT ~3.0 min: 4-Amino-5-methylhexanoic acid (Linear).

    • RT ~8.5 min: Lactam Impurity (Hydrophobic shift).

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with strict time limits. The half-life of cyclization at pH 7.4 at 37°C is estimated to be between 6–12 hours. Prepare the solution fresh immediately before adding to cells. Do not store the media with the compound added.

Q2: Is the Lactam impurity toxic? A: While generally considered less active, lactam analogs of gabapentinoids are often pharmacologically inactive but can act as competitive inhibitors or alter transport kinetics. They must be treated as a significant impurity in drug development.

Q3: Why does my LC-MS show a mass of [M+H] = 146 instead of 164? A: 164 Da is the molecular weight of the free base linear form (


). A mass of 146 Da (

) confirms the loss of water (

), definitively identifying the Lactam formation.

References

  • Mechanism of Gamma-Amino Acid Cyclization

    • Title: Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides.[1]

    • Relevance: Defines the thermodynamic favorability of forming 5-membered lactams
    • Source:

  • Stability of Analogous Compounds (Pregabalin/Gabapentin)

    • Title: Stability of Gamma-Aminobutyric Acid (GABA)
    • Relevance: Establishes the pH-dependent degradation p
    • Source:

  • Chemical Properties & Handling

    • Title: 4-amino-5-methylhexanoic acid Product D
    • Relevance: Confirmation of salt forms and basic physicochemical properties.
    • Source:

Sources

Optimization

minimizing side reactions in 4-Amino-5-methylhexanoic acid derivatization

Technical Support Center: Minimizing Side Reactions in 4-Amino-5-methylhexanoic Acid Derivatization Introduction: The "Gamma-Lactam" Challenge Subject: 4-Amino-5-methylhexanoic acid (Pregabalin/Leucine analogs) Critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in 4-Amino-5-methylhexanoic Acid Derivatization

Introduction: The "Gamma-Lactam" Challenge

Subject: 4-Amino-5-methylhexanoic acid (Pregabalin/Leucine analogs) Critical Issue: Intramolecular Cyclization (Lactamization)

As a Senior Application Scientist, I frequently encounter researchers struggling with low recovery or "ghost peaks" when analyzing gamma-amino acids. The core issue is structural: 4-Amino-5-methylhexanoic acid possesses a gamma-amino group and a carboxylic acid separated by a flexible chain. Under specific stressors—primarily heat and acidic pH—this molecule spontaneously cyclizes to form 4-isobutyl-2-pyrrolidone (Pregabalin Lactam) .

This guide provides the protocols and troubleshooting logic required to derivatize this molecule while suppressing lactam formation and preventing racemization.

Part 1: Diagnostic & Mechanistic Insight

Q: Why is my analyte recovery consistently low despite using excess reagent?

A: You are likely losing analyte to lactamization before or during the derivatization reaction.

The Mechanism: Unlike alpha-amino acids, gamma-amino acids are geometrically primed to form stable 5-membered rings.

  • Trigger: If you activate the carboxyl group (e.g., for coupling) or expose the free amino acid to acidic conditions/heat, the amine nucleophile attacks the carbonyl carbon.

  • Result: Water is expelled, and the electrochemically "invisible" lactam is formed. Most amine-specific reagents (OPA, FMOC, Marfey’s) cannot react with the lactam nitrogen because it is part of an amide bond.

Visualizing the Pathway:

Lactamization Start 4-Amino-5-methylhexanoic acid (Linear Form) Condition Stress Factors: 1. Acidic pH (< 4) 2. Heat (> 50°C) 3. Carboxyl Activation Start->Condition Exposure Derivative Stable Derivative (HPLC Detectable) Start->Derivative Reagent (pH > 8, Controlled T) Lactam 4-isobutyl-2-pyrrolidone (Lactam Impurity) Condition->Lactam Cyclization (-H2O) Lactam->Derivative NO REACTION (False Negative)

Caption: The kinetic competition between desirable derivatization (Green) and irreversible lactamization (Red). Once the lactam forms, it cannot be derivatized by amine-targeting reagents.

Part 2: Reagent Selection & Risk Profile

Choosing the right reagent is the primary defense against side reactions.

Table 1: Derivatization Reagent Risk Assessment

ReagentTargetReaction ConditionsLactam RiskRacemization RiskRecommendation
OPA (o-Phthalaldehyde) Primary AminepH 9.5, Ambient Temp, < 5 minLow LowBest for Achiral Quantitation. Fast reaction at room temp minimizes cyclization.
FDAA (Marfey's Reagent) Primary AminepH 8.0, 50-60°C , 60 minHigh ModerateStandard for Chiral Analysis. Requires strict pH control to prevent lactamization during the heating step.
FDNB (Sanger's Reagent) Primary AminepH 8-9, 60-70°C , 30-60 minHigh LowAlternative. High thermal stress increases lactam risk; use only if OPA is unsuitable.
FLEC / FMOC-Cl Primary/Sec AminepH 8-9, Ambient TempLow High (if excess base)Good Alternative. FMOC is fluorescent but excess reagent must be removed (extraction).

Part 3: Optimized Protocols (SOPs)

Protocol A: Minimizing Lactamization with Marfey’s Reagent (Chiral Analysis)

Use this when you must separate enantiomers (e.g., (S)-Pregabalin from (R)-isomer).

The Critical Modification: Standard Marfey's protocols often suggest quenching with HCl. Do not over-acidify. The lactam forms rapidly in acidic, hot solutions.

  • Preparation: Dissolve sample (approx. 1 mg) in 100 µL water.

  • Basification (Critical): Add 50 µL 1 M NaHCO3 . Check pH; it must be roughly 8.0–8.5.

    • Why? Basic pH keeps the amine nucleophilic (NH2) for the reagent, while keeping the carboxylate (COO-) deprotonated and unreactive toward cyclization.

  • Derivatization: Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

  • Incubation: Heat at 45°C for 60 minutes .

    • Note: Do not exceed 50°C. Standard protocols say 50-60°C, but 45°C is safer for gamma-amino acids.

  • Quenching: Add 50 µL of 1 M HCl (or equivalent to neutralize).

    • Stop Point: The final pH should be neutral (pH 6-7) , not acidic (pH < 3). If you drop to pH 2, the excess heat + acid will drive lactamization of any underivatized starting material, complicating back-calculation.

  • Analysis: Inject immediately.

Protocol B: High-Throughput Quantitation with OPA (Achiral)

Use this for routine concentration checks where stereochemistry is not required.

  • Reagent: Mix 5 mg OPA + 100 µL Methanol + 900 µL Borate Buffer (pH 9.5) + 5 µL 2-Mercaptoethanol (2-ME).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Time: React for 1.0 minute at Room Temperature.

  • Inject: immediate injection.

    • Why? OPA derivatives are unstable. However, the reaction is so fast and cold that lactam formation is kinetically impossible.

Part 4: Troubleshooting Guide (FAQ)

Q1: I see a split peak for my single-enantiomer standard. Is it racemizing?

Diagnosis: If using Marfey's reagent, this is likely diastereomeric resolution .

  • Check: Did you use L-FDAA? If your sample is pure S-Pregabalin, you should see one peak (L-S). If you see a small second peak, it could be the R-enantiomer impurity (L-R).

  • Racemization Check: If the "impurity" peak grows with longer heating times, you are inducing racemization. Reduce temperature to 40°C and extend time, or switch to a chiral column with OPA derivatization (which requires no heat).

Q2: My LC-MS signal is strong, but UV is weak. Why?

Diagnosis: 4-Amino-5-methylhexanoic acid has no chromophore.[1]

  • Solution: You must rely on the derivative's chromophore.

    • Marfey’s: Absorbance at 340 nm.[2][3]

    • OPA: Fluorescence (Ex 340 nm / Em 450 nm) is 10-100x more sensitive than UV.

  • Warning: If you see no UV peak but a mass signal for [M+H]+ = 144 (or 160), you might be detecting the underivatized amino acid or the lactam (Mass 142) in the source, implying the derivatization failed.

Q3: How do I confirm if the impurity is the Lactam?

Diagnosis: The Lactam (4-isobutyl-2-pyrrolidone) is distinct from the amino acid.

  • Mass Spec: Look for m/z 142.1 (Lactam, [M+H]+) vs m/z 160.1 (Linear Acid, [M+H]+).

  • Chromatography: The lactam is much less polar than the free amino acid. On a C18 column, the lactam will elute later than the free acid (if underivatized) but usually earlier than the hydrophobic Marfey's derivative.

  • Derivatization Test: Attempt to derivatize the isolated impurity. If it fails to react with OPA/FDAA, it lacks a primary amine—confirming it is the lactam.

Part 5: Workflow Visualization

Figure 2: Optimized Derivatization Workflow

Workflow cluster_conditions Step 3: Reaction Conditions Sample Sample: 4-Amino-5-methylhexanoic acid pH_Check Step 1: Adjust pH to 8.0 - 9.0 (Prevents protonation of amine) Sample->pH_Check Reagent Step 2: Add Reagent (FDAA/OPA) (Target: Primary Amine) pH_Check->Reagent Heat Method A (FDAA): Max 45°C, 60 min Reagent->Heat Chiral Required Cold Method B (OPA): 20°C, 1 min Reagent->Cold Rapid Quant Quench Step 4: Quench to Neutral (pH 7) (AVOID Strong Acid) Heat->Quench Analyze HPLC/LC-MS Analysis Cold->Analyze Quench->Analyze

Caption: Decision tree for derivatization. Note the strict temperature limit (45°C) for Method A to mitigate side reactions.

References

  • International Journal of Pharmaceutical Sciences and Research. (2015). Degradation of Pregabalin under Stress Conditions. Retrieved from [Link]

  • Agilent Technologies. (2024). USP Assay & Enantiomeric Purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2004). Marfey's reagent for chiral amino acid analysis: a review. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 4-Amino-5-methylhexanoic acid HCl

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Moisture Sensitivity & Handling Protocols for 4-Amino-5-methylhexanoic acid Hydrochloride CAS Registry: 2994317-76-7 (Analogous/Related) | Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Moisture Sensitivity & Handling Protocols for 4-Amino-5-methylhexanoic acid Hydrochloride CAS Registry: 2994317-76-7 (Analogous/Related) | Chemical Class:


-Amino Acid Salt / Leucine Analog

Core Directive: The "Why" and "How" of Moisture Management

Executive Summary: 4-Amino-5-methylhexanoic acid HCl is a hygroscopic amino acid salt. Unlike its free zwitterionic form, the hydrochloride salt possesses a crystal lattice that is highly susceptible to moisture uptake from the atmosphere. This is not merely a physical inconvenience (caking); it is a chemical hazard that alters the Effective Molecular Weight (EMW), leading to stoichiometric errors in peptide coupling or cyclization reactions.

The Mechanism of Failure: The chloride ion (


) is a chaotic hydrogen bond acceptor. Upon exposure to relative humidity (RH) >40%, the surface of the crystal adsorbs water, forming a hydrate layer. This lowers the energy barrier for surface dissolution, eventually leading to deliquescence  (the solid dissolves in its own absorbed water).
Critical Impact Table
ParameterImpact of Moisture UptakeConsequence
Stoichiometry EMW increases (e.g., from 181.6 to ~217 g/mol for dihydrate)Under-dosing of the amine; incomplete reaction; difficult purification.
Physical State Caking / LiquefactionClogged feed hoppers; inability to weigh accurately; loss of material.
Chemical Stability Hydrolysis / CyclizationPotential for lactamization (if activated) or acid-catalyzed degradation.
Equipment CorrosionWet HCl salts are highly corrosive to stainless steel (304/316) spatulas and balances.

Storage & Intake Protocols (First Line of Defense)

Standard Operating Procedure (SOP-01): Inventory Management

Do not rely on the original vendor packaging once opened. Vendor seals are for transport, not long-term storage after breach.

  • Primary Containment: Transfer the bottle to a desiccator cabinet immediately upon receipt.

  • Secondary Barrier: If the bottle is opened, the inner liner must be backfilled with Argon or Nitrogen before re-sealing.

  • Desiccant Choice: Use Molecular Sieves (4Å) or Phosphorous Pentoxide (

    
    ) . Avoid simple silica gel, which may not lower RH sufficiently for HCl salts.
    
Visualization: Storage Logic Flow

StorageProtocol Start Shipment Received Check Seal Intact? Start->Check Store1 Store in 4°C Fridge (Desiccated) Check->Store1 Yes Open Bottle Opened Check->Open No (Breached) Store1->Open Usage Purge Argon/N2 Purge (Headspace) Open->Purge Tape Parafilm Seal Purge->Tape Desiccator Vacuum Desiccator (<10% RH) Tape->Desiccator

Figure 1: Decision matrix for the intake and storage of hygroscopic amino acid salts to prevent initial deliquescence.

Handling & Weighing (The "Active Phase")

User Question: "Every time I weigh this on the balance, the mass keeps ticking up. Which number do I record?"

Technical Response: You are observing kinetic water uptake . The "ticking up" is the atmosphere reacting with your sample. Do not wait for it to stabilize; it will only stabilize when it turns into a liquid.

Protocol: Weighing by Difference (The Only Accurate Method)

  • Tare a dry, capped vial containing the bulk solid on the balance.

  • Remove the vial, take it to the fume hood/glove box, and remove the approximate amount needed.

  • Re-weigh the vial.

  • The mass dispensed =

    
    .
    
  • Why? This limits the exposure of the bulk stock to the air and ensures the mass recorded is the mass that actually left the vial, regardless of how much water it picks up on the weigh paper.

Protocol: Static Control Dry amino acid salts are prone to static charge, which causes particles to "jump."

  • Tool: Use an anti-static gun (zerostat) or an ionizing blower during weighing.

  • Material: Use glass weighing boats or antistatic paper; avoid plastic weigh boats if possible.

Reaction Setup & Drying (The "Application")

User Question: "I suspect my material is already wet. Can I still use it?"

Technical Response: Yes, but you must correct the water content in situ. Do not attempt to oven-dry the HCl salt directly, as you risk removing HCl (altering the pH/salt form) or melting the crystal.

Method A: Azeotropic Drying (Recommended) If your reaction solvent is compatible, use azeotropic distillation to remove water before adding the coupling reagents.

SolventAzeotrope BP (°C)Water % in AzeotropeComments
Toluene 85°C20%Excellent for removing bulk water.
DCM 38.1°C1.5%Good for heat-sensitive substrates, but inefficient for large water volumes.
Acetonitrile 76°C16%Good compromise; often compatible with peptide synthesis.

Method B: Chemical Scavenging If the reaction is strictly anhydrous (e.g., using moisture-sensitive acid chlorides):

  • Dissolve the salt in the reaction solvent.

  • Add TMSCl (Trimethylsilyl chloride) or 2,2-Dimethoxypropane . These react with water chemically to form volatile byproducts.

Visualization: Azeotropic Drying Workflow

Azeotrope WetSalt Wet Amino Acid HCl AddSolvent Add Toluene/MeCN WetSalt->AddSolvent Reflux Reflux w/ Dean-Stark or Rotovap AddSolvent->Reflux Check Karl Fischer Test Reflux->Check Check->Reflux >0.1% H2O Dry Dry Solution/Solid Check->Dry <0.1% H2O Proceed Add Coupling Reagents Dry->Proceed

Figure 2: Workflow for removing absorbed moisture via azeotropic distillation prior to sensitive reactions.

Troubleshooting & FAQs

Q: The powder has turned into a hard brick in the bottle. Is it ruined? A: Not necessarily chemically degraded, but physically compromised.

  • The Fix: Do not chip at it with a metal spatula (corrosion risk). Place the entire open bottle in a vacuum desiccator over

    
     for 48 hours. If it remains hard, dissolve the entire content in a solvent (like Methanol), filter, and re-concentrate/precipitate with Ether to recover a free-flowing powder.
    

Q: Can I use Loss on Drying (LOD) to measure the water content? A: NO.

  • Reasoning: Heating amine hydrochloride salts can drive off

    
     gas along with water. This changes your salt stoichiometry (you might end up with a mix of free base and salt).
    
  • Correct Method: Use Karl Fischer (KF) Titration (volumetric or coulometric).[1][2] Ensure the KF solvent contains a buffer (like imidazole) to neutralize the acidity of the sample.

Q: I'm getting low yields in my peptide coupling using this salt. A: This is likely a stoichiometry error due to water weight.

  • Calculation: If your material has 5% water by weight, you are under-dosing the amino acid by 5%.

  • Correction: Run a KF test. Calculate the "As-Is" molecular weight:

    
    
    Use this adjusted MW to calculate your millimoles.
    

References

  • European Pharmacopoeia (Ph.[3] Eur.) . 2.5.[3]12. Water: Semi-Micro Determination (Karl Fischer). (Standard for water determination in pharmaceutical salts).

  • Sigma-Aldrich .[4][5][6] Determination of Water Content in Amino Acids Using Karl Fischer Titration. Link

  • Yamada, S. et al.Process for the preparation of amino acid hydrochloride. U.S. Patent 4,661,633. (Describes crystallization and drying of hygroscopic amino acid salts).
  • Cheng, Y. et al. Hygroscopicity of amino acids and their effect on the water uptake. Atmospheric Chemistry and Physics, 2025.[7] Link (Mechanistic insight into amino acid water uptake).

  • Mettler Toledo . Good Weighing Practice™ for Hygroscopic Substances. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H-NMR vs. HPLC for the Validation of 4-Amino-5-methylhexanoic Acid Hydrochloride

Executive Summary 4-Amino-5-methylhexanoic acid hydrochloride (CAS 2490406-21-6) is a highly specialized -amino acid derivative. Structurally analogous to leucine but featuring an extended aliphatic backbone, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-methylhexanoic acid hydrochloride (CAS 2490406-21-6) is a highly specialized


-amino acid derivative. Structurally analogous to leucine but featuring an extended aliphatic backbone, this compound is a critical building block in the synthesis of advanced peptidomimetics and 

-peptide foldamers, where it dictates specific helical secondary structures (such as 12/10-helices)[1].

For analytical chemists and drug development professionals, validating the purity and structural integrity of this compound presents a significant challenge: it lacks a UV-absorbing chromophore . This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) methodologies against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR is the superior, self-validating standard for aliphatic amino acid analysis[2].

The Analytical Challenge: Methodological Comparison

Because 4-Amino-5-methylhexanoic acid consists entirely of aliphatic carbons, an amine, and a carboxylic acid, it does not absorb UV light effectively above 210 nm. Relying on standard HPLC-UV requires pre-column derivatization (e.g., with Fmoc-Cl or Boc-anhydride), which introduces kinetic variables, incomplete reaction artifacts, and fails to directly confirm the integrity of the aliphatic backbone.

Conversely, 1D and 2D NMR spectroscopy provides direct, non-destructive, and absolute measurement of the molecule. By utilizing an internal standard, qNMR bypasses the need for derivatization and reference standards, offering a highly accurate purity determination[2].

Comparative Performance Metrics
Analytical MetricHPLC-UV (Derivatized)HPLC-ELSD / CADqNMR & 2D-NMR (Recommended)
Sample Preparation Complex (Requires derivatization)Simple (Direct injection)Simple (Dissolution in D₂O + Internal Standard)
Structural Validation None (Only retention time)None (Only mass/scattering)High (Direct proton mapping & connectivity)
Purity Quantification Relative (Prone to derivatization bias)Relative (Non-linear response)Absolute (Direct integration vs. standard)
Self-Validating NoNoYes (Cross-integration of multiple signals)
Cost / Time per Run High prep time, low run costLow prep time, low run costLow prep time, moderate run cost (High ROI)

In-Depth 1H-NMR Spectrum Analysis & Causality

To utilize qNMR effectively, one must first understand the structural causality behind the 1H-NMR signals of 4-Amino-5-methylhexanoic acid hydrochloride. The presence of the hydrochloride salt and the chiral center at C4 profoundly impact the chemical shifts and splitting patterns.

Solvent: D₂O (Note: Exchangeable


 and 

protons will exchange with deuterium and appear as a residual HOD peak around

4.79 ppm, leaving only the carbon-bound aliphatic protons visible).
1H-NMR Signal Assignments
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCausality / Structural Mechanism
C6 & C5-CH₃ 0.92, 0.95Doublet of doublets (dd)6HDiastereotopic Methyls: The adjacent chiral center at C4 places the two isopropyl methyl groups in magnetically non-equivalent environments, causing them to resonate as two distinct, often overlapping doublets.
C3-CH₂ 1.65 – 1.80Multiplet (m)2HAliphatic Backbone: Complex splitting arises from coupling with both the C2 methylene and the C4 methine protons.
C5-CH 1.95Multiplet (m)1HIsopropyl Methine: Split heavily by the six methyl protons and the adjacent C4 proton.
C2-CH₂ 2.40Triplet (t)2HCarboxyl Deshielding: Shifted downfield relative to standard alkanes due to the electron-withdrawing effect of the adjacent C1 carboxylic acid carbonyl.
C4-CH 3.25Multiplet (m)1HAmine Salt Deshielding: Strongly deshielded by the adjacent protonated amine (

) of the hydrochloride salt. In the free base form, this peak would appear further upfield (~2.8 ppm).

Experimental Protocol: Self-Validating qNMR Workflow

A protocol is only as reliable as its internal checks. In this qNMR workflow, we establish a self-validating loop by calculating the absolute purity independently from two distinct structural loci on the molecule. Maleic acid is utilized as the internal standard (IS) because its distinct singlet at


 6.25 ppm does not overlap with the aliphatic signals of the amino acid[3].
Step-by-Step Methodology

Step 1: Gravimetric Preparation

  • Using a calibrated microbalance, accurately weigh ~10.0 mg of 4-Amino-5-methylhexanoic acid hydrochloride and ~5.0 mg of Maleic Acid (Internal Standard, certified purity >99.9%).

  • Co-dissolve both solids in 0.6 mL of D₂O in a standard 5 mm NMR tube. Ensure complete dissolution to prevent quantitative bias.

Step 2: NMR Acquisition Parameters

  • Pulse Angle: Set to 90° for maximum signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 > 60 seconds. Causality: To achieve >99% quantitative accuracy, the delay must be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons in the sample. Aliphatic protons typically have 
    
    
    
    values of 2-5 seconds, while Maleic acid is ~10 seconds.
  • Scans (NS): Acquire 32 to 64 scans to ensure a high signal-to-noise ratio (>250:1) for accurate integration.

Step 3: Self-Validating Data Processing

  • Phase and baseline-correct the spectrum meticulously.

  • Integrate the Maleic acid singlet at

    
     6.25 ppm and set the value to exactly 2.00 (representing 2 protons).
    
  • Primary Calculation: Integrate the C2-CH₂ triplet at

    
     2.40 ppm (represents 2H). Calculate the mass purity using the standard qNMR formula.
    
  • Validation Calculation: Integrate the C6/C5-CH₃ diastereotopic methyl signals at

    
     0.92–0.95 ppm (represents 6H). Calculate the mass purity again.
    
  • System Validation: If the purity calculated from the C2 protons matches the purity calculated from the C6 methyls within

    
    , the analysis is validated. Causality: A discrepancy indicates that a hidden organic impurity is co-resonating with one of the peaks, immediately alerting the analyst to a false positive.
    

Workflow Visualization

G Start Target: 4-Amino-5-methylhexanoic Acid Hydrochloride Challenge Analytical Challenge: No UV Chromophore Start->Challenge HPLC_Path HPLC-UV Workflow Challenge->HPLC_Path Traditional Route NMR_Path qNMR Workflow (Recommended) Challenge->NMR_Path Modern Route Deriv Pre-column Derivatization (Fmoc-Cl / Boc) HPLC_Path->Deriv qNMR_Prep Weighing + D2O + Internal Standard (Maleic Acid) NMR_Path->qNMR_Prep Result_HPLC Relative Purity Only (Requires Reference Std) Deriv->Result_HPLC Result_NMR Absolute Purity & Direct Structural Confirmation qNMR_Prep->Result_NMR

Fig 1: Analytical decision tree and workflow comparison for non-chromophoric gamma-amino acids.

References

  • Sigma-Aldrich. "4-amino-5-imidazolecarboxamide hydrochloride - Sigma-Aldrich" (Source for CAS 2490406-21-6 properties).

  • [1] ResearchGate. "A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides".1

  • [2] ResearchGate. "Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals". 2

  • [3] MDPI. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification". 3

Sources

Comparative

HPLC Method Development for 4-Amino-5-methylhexanoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Analysis 4-Amino-5-methylhexanoic acid (also known as -Leucine or a constitutional isomer of Pregabalin) presents a classic chromatographic challenge: it is a zwitterionic -amino acid lackin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4-Amino-5-methylhexanoic acid (also known as


-Leucine or a constitutional isomer of Pregabalin) presents a classic chromatographic challenge: it is a zwitterionic 

-amino acid lacking a significant UV-absorbing chromophore. This structural limitation renders standard UV detection at 254 nm useless and pushes detection to the noisy vacuum-UV region (200–210 nm), severely compromising sensitivity.

This guide objectively compares the Optimized Pre-Column Derivatization-Fluorescence (FLD) Method (The "Product" / Recommended Approach) against the traditional Direct UV-Ion Pairing Method and HILIC-MS/MS .

The Verdict: While Direct UV is sufficient for high-concentration assay testing (>1 mg/mL), it fails in trace impurity analysis. The Derivatization-FLD Method is the superior choice for drug development, offering a 100-fold increase in sensitivity and superior selectivity against structural isomers like Pregabalin.

Comparative Performance Analysis

The following data summarizes the performance metrics of the three primary detection strategies.

Table 1: Performance Matrix of Detection Modes
FeatureMethod A: Derivatization-FLD (Recommended) Method B: Direct UV (210 nm) Method C: HILIC-MS/MS
Principle Pre-column reaction with OPA/3-MPA to form isoindole derivative.Direct absorption of carboxyl/amino groups at low wavelength.Ionization (ESI+) of underivatized zwitterion.
LOD (Limit of Detection) 0.5 – 1.0 ng/mL (High Sensitivity)5 – 10 µg/mL (Low Sensitivity)< 0.1 ng/mL (Ultra-High)
Linearity (

)
> 0.9995> 0.9950> 0.9980
Selectivity Excellent (Derivatization is specific to primary amines).Poor (Susceptible to buffer noise and non-specific absorption).Excellent (Mass-based resolution).
Robustness High (Derivative is stable for >24h with optimized reducing agent).Moderate (Baseline drift is common at 210 nm).Low (Matrix effects/Ion suppression common).
Cost Per Analysis Moderate (Reagents required).Low.High (Instrumentation).[1][2]

The "Product": Optimized Derivatization-FLD Protocol

This method utilizes o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to generate a highly fluorescent isoindole derivative. Unlike traditional OPA-Mercaptoethanol methods which are unstable, the OPA/3-MPA complex provides superior derivative stability, allowing for automated batch processing.

Reaction Mechanism & Workflow

The reaction targets the primary amine at the


-position. The hydrophobic tag added by OPA increases retention on C18 columns, moving the peak away from the solvent front where underivatized polar amino acids typically elute.

DerivatizationWorkflow Analyte 4-Amino-5-methylhexanoic Acid (Non-Fluorescent) Reaction Derivatization Reaction (2.5 min @ Ambient) Analyte->Reaction Reagent Reagent Mix: OPA + 3-MPA (Borate Buffer pH 9.5) Reagent->Reaction Derivative Fluorescent Isoindole Derivative Reaction->Derivative Formation HPLC RP-HPLC Separation (C18 Column) Derivative->HPLC Injection Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->Detection Quantification

Figure 1: Automated Pre-Column Derivatization Workflow. The non-fluorescent analyte is converted into a stable, hydrophobic isoindole derivative prior to injection.

Detailed Experimental Protocol

Reagents:

  • Borate Buffer (pH 9.5): Dissolve 3.8g sodium borate decahydrate in 100 mL water. Adjust pH with NaOH.

  • Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL Borate Buffer and 10 µL 3-Mercaptopropionic acid (3-MPA). Note: Protect from light. Stable for 3 days.

  • Mobile Phase A: 10 mM Na₂HPO₄ (pH 7.2).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

Step-by-Step Procedure:

  • Sample Prep: Dilute sample to ~10 µg/mL in 0.1 M HCl (to ensure solubility).

  • Automated Derivatization (Autosampler Program):

    • Draw 10 µL Sample.[3]

    • Draw 10 µL Borate Buffer (pH 9.5) [Neutralization].

    • Draw 20 µL OPA/3-MPA Reagent.

    • Mix in loop/vial and wait 2.0 minutes.

    • Inject.[3]

  • Chromatographic Conditions:

    • Column: C18 Core-Shell (150 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (10% B); 2-15 min (Linear to 60% B); 15-16 min (90% B).

    • Temperature: 40°C.

    • Detection: FLD (Excitation: 340 nm, Emission: 455 nm).[4]

Alternative Method: Direct UV Detection

While less sensitive, Direct UV is often used for raw material assay where sensitivity is not critical.

Protocol Summary:

  • Column: C18 (250 x 4.6 mm, 5 µm) - High carbon load required to retain polar amine.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (95:5). Acidic pH is critical to suppress ionization of the carboxylic acid, increasing retention.

  • Detection: UV at 210 nm .

  • Limitations:

    • Sensitivity: At 210 nm, the baseline noise is high due to buffer and solvent absorption.

    • Interference: Any impurity with a double bond will overwhelm the weak signal of the amino acid.

Table 2: Method Validation Data Comparison
ParameterDerivatization-FLD (Method A)Direct UV (Method B)
Retention Time 12.4 min (Well retained)3.2 min (Near void volume)
Peak Tailing (Tf) 1.051.8 (Silanol interactions)
Signal-to-Noise (10 µg/mL) > 5000~ 15
Precision (RSD, n=6) 0.4%1.2%

Scientific Rationale & Troubleshooting

Why Derivatization is Necessary

4-Amino-5-methylhexanoic acid possesses a lone pair on the nitrogen (amine) and a carbonyl group (acid). However, these do not form a conjugated system.

  • UV Physics: The

    
     and 
    
    
    
    transitions occur below 200 nm. The weak absorption at 210 nm is merely the "tail" of these transitions.
  • Fluorescence Physics: The OPA-derivative creates a conjugated isoindole ring system, which has a high quantum yield of fluorescence, enabling femtomole-level detection.

Troubleshooting the Derivatization
  • Issue: Low peak area.

    • Cause: pH of reaction is too low. OPA requires pH > 9.0 to deprotonate the primary amine (

      
      ) for the nucleophilic attack.
      
    • Fix: Ensure Borate buffer is fresh and pH 9.5.

  • Issue: Unstable baseline.

    • Cause: OPA degradation.

    • Fix: Prepare reagent daily or use 3-MPA instead of Mercaptoethanol (2-ME) for better stability.

DecisionMatrix Start Select Method for 4-Amino-5-methylhexanoic Acid Q1 Is the concentration < 10 µg/mL? Start->Q1 Yes Yes (Trace/Impurity) Q1->Yes High Sensitivity Needed No No (Assay/Potency) Q1->No Low Sensitivity OK MethodA RECOMMENDED: Derivatization-FLD (OPA/3-MPA) Yes->MethodA MethodB ALTERNATIVE: Direct UV (210 nm) (Acidic Mobile Phase) No->MethodB

Figure 2: Method Selection Decision Matrix based on sensitivity requirements.

References

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85–93.

  • Thermo Fisher Scientific. (2023). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection. Application Note.

  • Shimadzu Corporation. (2022). Analysis of Organic Acids and Amino Acids by HPLC. Application News No. 61.

  • Agrafiotou, P., et al. (2009). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance. Journal of Separation Science, 32(7), 949-954.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation &amp; Isomeric Differentiation of 4-Amino-5-methylhexanoic Acid HCl

Executive Summary 4-Amino-5-methylhexanoic acid (also known as -Leucine or -Valine analogue; MW 145.2 Da) is a non-proteinogenic -amino acid used as a chiral building block in peptide synthesis and a structural analogue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-methylhexanoic acid (also known as


-Leucine or 

-Valine analogue; MW 145.2 Da) is a non-proteinogenic

-amino acid used as a chiral building block in peptide synthesis and a structural analogue to gabapentinoid drugs.

In mass spectrometry (MS), this molecule presents a unique challenge: it is isobaric with


-amino acid isomers (e.g., homoleucine) and structurally homologous to Pregabalin. Accurate identification requires exploiting its specific fragmentation pathway—intramolecular lactamization —which distinguishes it from 

-amino isomers that preferentially form immonium ions.

This guide provides a comparative technical analysis, fragmentation mechanisms, and a validated LC-MS/MS protocol for the specific identification of 4-Amino-5-methylhexanoic acid HCl.

Structural Analysis & Fragmentation Theory

The Gamma-Lactamization Mechanism

The defining MS characteristic of


-amino acids (amino group at C4 relative to carboxyl) is the facile loss of water (

, 18 Da) to form a stable 5-membered lactam ring (pyrrolidinone derivative) in the collision cell.
  • Precursor Ion:

    
    
    
  • Primary Transition:

    
    
    
  • Mechanism: The nucleophilic attack of the

    
    -amino nitrogen onto the carbonyl carbon is entropically favored, expelling water and closing the ring.
    
Contrast with Alpha-Amino Isomers

Isomeric


-amino acids (e.g., 2-amino-5-methylhexanoic acid) possess the same mass (

146) but cannot form a stable 3-membered lactam ring. Instead, they follow the Immonium Ion Pathway :
  • Primary Transition: Loss of Formic Acid (

    
    , 46 Da) or combined loss of 
    
    
    
    .
  • Result:

    
    .
    
Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways between the target


-amino acid and its 

-isomer.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 146 Gamma_Inter Gamma-Amino Isomer (4-Amino-5-methylhexanoic) Precursor->Gamma_Inter Isomer 1 Alpha_Inter Alpha-Amino Isomer (2-Amino-5-methylhexanoic) Precursor->Alpha_Inter Isomer 2 Lactam Cyclic Lactam Ion [M+H - H2O]+ = 128 (Diagnostic Peak) Gamma_Inter->Lactam - H2O (18 Da) Facile Cyclization SideChain Side Chain Loss [Lactam - C3H7]+ = 85 Lactam->SideChain - Isopropyl Immonium Immonium Ion [M+H - HCOOH]+ = 100 Alpha_Inter->Immonium - HCOOH (46 Da) AmineFragment Amine Fragment m/z 84 Alpha_Inter->AmineFragment - NH3 - CO

Figure 1: Divergent fragmentation pathways. The green path (Lactamization) is diagnostic for 4-Amino-5-methylhexanoic acid.

Comparative Performance Guide

This section compares the target molecule against its most common confounds: its constitutional isomer (Homoleucine) and its drug homolog (Pregabalin).

Comparative Data Table
FeatureTarget: 4-Amino-5-methylhexanoic Acid Alternative 1: Homoleucine (Isomer) Alternative 2: Pregabalin (Homolog)
Structure Type

-Amino Acid (

)

-Amino Acid (

)

-Amino Acid (

)
Precursor (

)
146.1 146.1 160.1
Major Fragment 128.1 (Lactam)100.1 (Immonium)142.1 (Lactam)
Neutral Loss -18 Da (

)
-46 Da (

)
-18 Da (

)
Retention (HILIC) Moderate (

)
Stronger (

)
Moderate (

)
Differentiation Positive ID: High 128/146 ratio.Negative ID: Absence of 128; High 100.Resolved by Mass: Precursor is +14 Da.
Key Insights for Researchers
  • False Positive Risk: Do not rely solely on the precursor mass (

    
     146). An 
    
    
    
    -amino isomer will pass a SIM (Selected Ion Monitoring) scan but fail a specific MRM (Multiple Reaction Monitoring) transition of
    
    
    .
  • Pregabalin Interference: While Pregabalin (

    
     160) is easily resolved by mass, in-source fragmentation of Pregabalin can yield a 
    
    
    
    142 ion. Ensure your isolation window is narrow (e.g., 1 Da) to prevent cross-talk if analyzing mixtures.

Validated Experimental Protocol

Sample Preparation[1]
  • Solvent: Dissolve 4-Amino-5-methylhexanoic acid HCl in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for analysis.

  • Derivatization: Not Required. The molecule is sufficiently polar for ESI ionization. Avoid silylation (TMS) unless using GC-MS, as it obscures the diagnostic lactam transition.

LC-MS/MS Conditions

System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[1] C18 columns provide poor retention for this polar zwitterion.

ParameterSettingRationale
Column ZIC-HILIC or Amide-HILIC (2.1 x 100mm, 1.7µm)Retains polar zwitterions; separates isomers.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (Water)Low pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for HILIC mode.
Gradient 90% B to 50% B over 5 minsElutes hydrophobic impurities while retaining the amino acid.
Ionization ESI Positive (+)Protonation of the amine is highly efficient.
Collision Energy 10 - 15 eVLow energy favors the facile dehydration (Lactam) transition.
MRM Transition List

Use these transitions for specific detection:

  • Quantifier (Target):

    
     (CE: 12 eV) – High specificity for 
    
    
    
    -amino.
  • Qualifier (Structural):

    
     (CE: 25 eV) – Cleavage of isopropyl side chain.
    
  • Exclusion (Alpha-Isomer Check):

    
     – If this peak is dominant, the sample is likely the 
    
    
    
    -isomer.

Decision Logic for Isomer Identification

Use the following logic flow to validate the identity of your compound in a mixed sample.

DecisionTree Start Sample Analysis Precursor m/z 146 detected CheckFrag Analyze MS/MS Fragmentation (Collision Energy 15 eV) Start->CheckFrag IsLactam Major Product: m/z 128? (Loss of 18 Da) CheckFrag->IsLactam IsImmonium Major Product: m/z 100? (Loss of 46 Da) CheckFrag->IsImmonium ResultGamma CONFIRMED: 4-Amino-5-methylhexanoic acid (Gamma-Amino Acid) IsLactam->ResultGamma Yes ResultUnknown UNKNOWN: Check for other isomers (e.g., Beta-amino) IsLactam->ResultUnknown No ResultAlpha IDENTIFIED: 2-Amino-5-methylhexanoic acid (Alpha-Amino Isomer) IsImmonium->ResultAlpha Yes

Figure 2: Logic flow for discriminating 4-Amino-5-methylhexanoic acid from isobaric impurities.

References

  • Thermo Fisher Scientific. (2018).[2] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note 72684. Link

  • Kusano, M., et al. (2019).

    
    -Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports, 9, 6453. Link
    
  • Springer Nature. (2014). Quantitative Analysis of Underivatized Amino Acids by LC-MS/MS. Methods in Molecular Biology. Link

  • Restek Corporation. Pregabalin LC-MS Analysis and Fragmentation Patterns.Link

  • ChemicalBook. 4-Amino-5-methylhexanoic acid Structure and Properties.Link

Sources

Comparative

FTIR Characterization Guide: 4-Amino-5-methylhexanoic Acid Hydrochloride

The following guide provides an in-depth technical analysis of the FTIR characteristics of 4-Amino-5-methylhexanoic acid hydrochloride , a critical -amino acid intermediate often referred to as -Leucine or a statine-anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characteristics of 4-Amino-5-methylhexanoic acid hydrochloride , a critical


-amino acid intermediate often referred to as 

-Leucine or a statine-analogue precursor.

This guide compares the compound against its primary structural alternatives: L-Leucine HCl (


-amino analog) and Pregabalin  (a 

-substituted

-amino acid isomer).

Executive Summary & Chemical Context

4-Amino-5-methylhexanoic acid hydrochloride is a gamma-amino acid (


-AA) derivative.[1] Unlike standard 

-amino acids (like Leucine) where the amine and carboxylic acid are on the same carbon, this molecule separates them by a three-carbon backbone (

).

This structural elongation fundamentally alters the dipole moment and hydrogen-bonding network compared to


-amino acids, resulting in distinct FTIR spectral shifts—particularly in the carbonyl (

) and ammonium (

) regions.
Chemical Structure Comparison
  • Target: 4-Amino-5-methylhexanoic acid HCl (Amino at

    
    -position, Isobutyl side chain).
    
  • Alternative A (Pregabalin): 3-(Aminomethyl)-5-methylhexanoic acid (Amino at

    
    -position via methyl linker).
    
  • Alternative B (L-Leucine HCl): 2-Amino-4-methylpentanoic acid HCl (Amino at

    
    -position).
    

Characteristic FTIR Peaks (Detailed Assignment)

The spectrum of the hydrochloride salt is dominated by the protonated amine (


) and the protonated carboxylic acid (

).
Wavenumber (

)
Functional GroupVibration ModeDiagnostic Note
2800 – 3200

(Amine Salt)
N-H Stretching (Broad)Broad, multiple overlapping bands. Characteristic of amine salts. Overlaps with C-H stretches.[1]
2950 – 2970 Alkyl

C-H Asymmetric StretchSharp peaks riding on the broad NH shoulder.[1] Indicates the isobutyl methyl groups.[1]
1705 – 1730

(Carboxylic Acid)

Stretching
Critical ID Peak. In HCl salts, the acid is protonated (COOH), appearing >1700. (In free base zwitterions, this shifts to ~1550-1600 for

).
1580 – 1610

Asymmetric BendingDistinctive "Organo-salt" band.[1] Often sharper than the broad stretch.[1]
1500 – 1520

Symmetric BendingConfirmation of the ammonium salt form.[1]
1150 – 1250

/

Stretching / WaggingComplex fingerprint region.[1] The C-N stretch for

-amines is typically lower frequency than

-amines.
720 – 750

RockingIndicates the longer methylene chain (

) absent in Leucine.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of 4-Amino-5-methylhexanoic acid HCl against its closest analogs to aid in identification and purity analysis.

Comparison 1: Vs. L-Leucine Hydrochloride ( -Analog)

The primary difference lies in the Carbonyl Environment and Fingerprint Region .

  • Carbonyl Shift (

    
    ): 
    
    • Leucine HCl: The

      
       group is adjacent (
      
      
      
      ) to the carbonyl.[1] The inductive effect of the positive charge typically shifts the
      
      
      frequency slightly higher (1730–1750
      
      
      ).
    • Target (

      
      -Analog): The 
      
      
      
      is removed by two carbons.[1] The inductive effect is weaker, often resulting in a
      
      
      peak closer to 1705–1720
      
      
      .
  • Fingerprint (

    
    ): 
    
    • Target: Shows methylene wagging bands for the propyl backbone (

      
      ) that are absent in Leucine.[1]
      
Comparison 2: Vs. Pregabalin (Structural Isomer)

Pregabalin is a


-amino acid but with a different branching point.[1]
  • Amine Environment:

    • Pregabalin: Primary amine is on a

      
       branch (aminomethyl).
      
    • Target: Primary amine is directly on the chiral backbone chain.[1]

  • Differentiation:

    • The C-N stretching band (1000–1200 region) will differ.[1] The target molecule (secondary alkyl amine attachment) typically shows a C-N stretch at a higher frequency than Pregabalin (primary alkyl amine attachment).[1]

Summary Data Table
Feature4-Amino-5-methylhexanoic Acid HCl L-Leucine HCl Pregabalin (Free Base)
Class

-Amino Acid Salt

-Amino Acid Salt

-Amino Acid Zwitterion
C=O Peak 1710-1725

(Strong, Sharp)
1730-1750

~1640

(as

)
NH Region Broad

(2800-3200)
Broad

(2800-3200)
Zwitterionic Broadening
Chain Band Methylene Rocking (Visible)Absent (Short chain)Methylene Rocking (Visible)

Visualization of Structural Logic

The following diagram illustrates the structural differences driving the spectral shifts.

FTIR_Logic Target 4-Amino-5-methylhexanoic acid HCl (Gamma-Amino Salt) CO_Shift C=O Frequency (Inductive Effect) Target->CO_Shift Distal NH3+ (~1715 cm-1) Chain_Vib Backbone Vibrations (Fingerprint) Target->Chain_Vib Propyl Chain (720-750 cm-1) Leucine L-Leucine HCl (Alpha-Amino Salt) Leucine->CO_Shift Proximal NH3+ (~1740 cm-1) Leucine->Chain_Vib No Propyl Chain Pregabalin Pregabalin (Gamma-Isomer) Spectrum FTIR Spectrum Output Pregabalin->Spectrum Zwitterion Form (COO- ~1550 cm-1) CO_Shift->Spectrum Chain_Vib->Spectrum

Caption: Logical flow distinguishing the target molecule from its alpha-analog and isomer based on inductive effects and backbone length.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol.

Method: KBr Pellet Transmission

Why: Hydrochloride salts are often hygroscopic.[1] ATR (Attenuated Total Reflectance) is acceptable, but KBr transmission often yields better resolution for the broad ammonium bands.

Step-by-Step:

  • Preparation : Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture (water interferes with the OH/NH region).[1]
    
  • Dilution : Mix 1-2 mg of 4-Amino-5-methylhexanoic acid HCl with ~200 mg of spectroscopic grade KBr.

  • Grinding : Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression : Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition :

    • Range: 4000 – 400

      
      .[1]
      
    • Resolution: 4

      
      .[1][2]
      
    • Scans: 32 (minimum) to reduce noise.

Quality Control Check (Self-Validation)
  • Pass: Distinct carbonyl peak >1700

    
    .[1] If the peak is at 1550-1600 
    
    
    
    , your sample has likely degraded to the free base or zwitterion (check pH or presence of moisture).
  • Pass: Strong, broad absorption 2800-3200

    
    . If weak, the salt formation may be incomplete.[1]
    

References

  • ChemicalBook . L-Leucine and Amino Acid Derivative Spectral Data. Retrieved from

  • National Institutes of Health (NIH) .[1] PubChem Compound Summary: Gamma-Aminobutyric Acid (GABA) & Analogs. Retrieved from

  • ResearchGate. FTIR Spectra of Amino Acid Hydrochlorides and Peptide Foldamers.

    
    -amino acid vibrational modes). Retrieved from 
    
  • Sigma-Aldrich . Product Specification: Methyl (4S)-4-amino-5-methylhexanoate hydrochloride. Retrieved from

  • Thermo Fisher Scientific . FTIR Analysis of Enantiomers and Amino Acid Salts. Retrieved from

Sources

Validation

A Comparative Guide to the Bioactivity of Gabapentinoids: 4-Amino-5-methylhexanoic Acid (Pregabalin) vs. Gabapentin

This guide provides an in-depth, objective comparison of the bioactivity of 4-Amino-5-methylhexanoic acid, more commonly known as pregabalin, and its predecessor, gabapentin. As foundational molecules in the gabapentinoi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the bioactivity of 4-Amino-5-methylhexanoic acid, more commonly known as pregabalin, and its predecessor, gabapentin. As foundational molecules in the gabapentinoid class, both are prescribed for neuropathic pain and seizure disorders, yet they exhibit distinct pharmacological profiles that are critical for researchers and drug development professionals to understand. This document synthesizes experimental data to elucidate these differences, offering insights into their respective mechanisms, potencies, and pharmacokinetic properties.

Introduction: Clarifying the Landscape

It is crucial to begin by clarifying that 4-Amino-5-methylhexanoic acid is the chemical name for pregabalin.[1] Therefore, this guide compares pregabalin, a potent second-generation gabapentinoid, with the first-generation compound, gabapentin. Both are structural analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3][4] However, their primary mechanism of action does not involve direct interaction with GABA receptors.[2][5][6] Instead, their therapeutic effects are mediated through a specific interaction with an auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6][7]

This comparison will delve into their binding affinities, functional inhibition of calcium influx, resulting modulation of neurotransmitter release, and the consequential differences in their pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental methodologies.

Core Mechanism of Action: The α2δ-1 Subunit Target

The principal mechanism for both pregabalin and gabapentin is their high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic, voltage-gated calcium channels.[5][6][7][8][9] This binding event is the cornerstone of their bioactivity. The α2δ-1 subunit is crucial for the proper trafficking and function of the pore-forming α1 subunit of the calcium channel.[10] By binding to α2δ-1, gabapentinoids disrupt the normal function and trafficking of these channels, leading to a reduction in calcium influx at presynaptic terminals upon nerve stimulation.[5][10][11] This reduction in intracellular calcium subsequently decreases the release of excitatory neurotransmitters, including glutamate and substance P, which are pivotal in the transmission of pain signals and seizure propagation.[5][12]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GBP Pregabalin / Gabapentin a2d α2δ-1 Subunit GBP->a2d Binds with high affinity VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx Inhibited Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers Fusion (Reduced) Glutamate_released Glutamate Vesicle->Glutamate_released Exocytosis (Reduced) Receptor Glutamate Receptor Glutamate_released->Receptor Signal Reduced Postsynaptic Signal Receptor->Signal

Fig 1. Core signaling pathway of gabapentinoids.
Comparative Bioactivity: A Quantitative Look

While sharing a common target, pregabalin and gabapentin exhibit significant differences in their binding affinity, potency, and resulting pharmacodynamic effects.

Pregabalin demonstrates a markedly higher binding affinity for the α2δ-1 subunit compared to gabapentin. Experimental data consistently show that pregabalin binds with approximately six times higher affinity.[5][13] This superior affinity translates directly to greater potency. Studies estimating the half-maximal effective concentrations (EC50) reveal that pregabalin is approximately 2.4 to 2.8 times more potent than gabapentin in preclinical models of epilepsy and neuropathic pain, respectively.[6][14]

ParameterPregabalin (4-Amino-5-methylhexanoic acid)GabapentinKey DifferenceSource(s)
Binding Affinity (α2δ-1) ~6 times higher than gabapentinLower affinityPregabalin binds more tightly to the target.[5][13]
Potency (Epilepsy Models) EC50 ≈ 9.77 mg/mLEC50 ≈ 23.9 mg/mLPregabalin is ~2.4x more potent.[6][14]
Potency (Neuropathic Pain) 3- to 10-fold more potent than gabapentinLower potencyPregabalin is significantly more potent.[5]
Analgesic Efficacy 2- to 4-fold more potent than gabapentinLower potencyPregabalin provides analgesia at lower doses.[5]

Table 1: Comparative Binding Affinity and Potency.

The differentiation in bioactivity is rooted in results from foundational in vitro assays.

A. Radioligand Binding Assay

This assay quantifies the binding affinity of a drug to its target receptor. The causality is straightforward: a lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for α2δ-1

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the α2δ-1 subunit (e.g., porcine brain tissue).[4][12] Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove any endogenous ligands.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]gabapentin or [³H]leucine) and varying concentrations of the unlabeled competitor drug (pregabalin or gabapentin).[4][12]

  • Separation: After reaching equilibrium, rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor drug. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to a Ki value to determine the binding affinity.

B. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional consequence of drug binding: the inhibition of calcium currents in a neuron.

Experimental Protocol: Measuring Calcium Current Inhibition

  • Cell Preparation: Culture or acutely dissociate neurons known to express high levels of voltage-gated calcium channels, such as dorsal root ganglion (DRG) neurons.[15][16]

  • Recording Setup: Place the cells on the stage of an inverted microscope. Use a micromanipulator to approach a single neuron with a glass micropipette filled with an internal recording solution.

  • Seal Formation & Whole-Cell Access: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration which allows for control of the cell's membrane potential.[12]

  • Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward calcium currents.[15]

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of pregabalin or gabapentin.[12]

  • Analysis: Record the calcium currents again in the presence of the drug. The percentage reduction in the current amplitude indicates the degree of functional inhibition. Repeat with various drug concentrations to generate a dose-response curve and calculate the IC50.[15]

The differences observed in vitro translate to distinct efficacy profiles in animal models of disease, particularly neuropathic pain. The Chronic Constriction Injury (CCI) model is a gold standard for inducing neuropathic pain in rodents.

Experimental Workflow: CCI Model and Behavioral Testing

G cluster_workflow In Vivo Neuropathic Pain Model Workflow A 1. Acclimatization & Baseline Testing B 2. CCI Surgery (Day 0) A->B Healthy Animals C 3. Post-Op Recovery & Pain Development B->C Induces Nerve Injury D 4. Drug Administration (e.g., Day 7) C->D Pain Established E 5. Post-Dosing Behavioral Testing D->E Pregabalin, Gabapentin, or Vehicle F 6. Data Analysis E->F Measure Paw Withdrawal Threshold/Latency

Fig 2. Workflow for a preclinical neuropathic pain study.

Protocol 1: Chronic Constriction Injury (CCI) Surgery (Rat)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Site Preparation: Shave and sterilize the skin on the lateral surface of the mid-thigh of one hind limb.

  • Incision & Exposure: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[17][18]

  • Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.[17][18] The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

  • Closure: Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Recovery: Allow the animal to recover fully. Neuropathic pain behaviors typically develop over the next 3-7 days.[19]

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

  • Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.[6][20]

  • Stimulation: Apply calibrated Von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw (both the injured and uninjured paws are tested).[2]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The mechanical withdrawal threshold is defined as the filament force (in grams) that elicits a withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.[2]

  • Efficacy Measurement: Compare the withdrawal threshold before and after administration of pregabalin or gabapentin. An increase in the threshold indicates an analgesic effect.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Habituation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.[8]

  • Stimulation: A mobile radiant heat source is positioned under the glass floor and focused onto the plantar surface of the hind paw.[3][5][14]

  • Response: When the heat becomes noxious, the animal will withdraw its paw. The testing apparatus automatically detects the paw withdrawal and turns off the heat source.

  • Latency Measurement: The time from the start of the heat stimulus to the paw withdrawal is recorded as the paw withdrawal latency.[3][14] A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[3][8]

  • Efficacy Measurement: An increase in the paw withdrawal latency after drug administration indicates a reduction in thermal hyperalgesia.

In such models, both gabapentin and pregabalin have been shown to effectively attenuate mechanical allodynia and thermal hyperalgesia.[12][17][21] Consistent with its higher potency, pregabalin typically achieves these effects at lower doses than gabapentin.[21]

Pharmacokinetic Profiles: The Key to Clinical Differentiation

Perhaps the most significant differences between pregabalin and gabapentin from a drug development and clinical perspective lie in their pharmacokinetics. Pregabalin was designed to overcome the pharmacokinetic limitations of gabapentin.

ParameterPregabalin (4-Amino-5-methylhexanoic acid)GabapentinClinical ImplicationSource(s)
Absorption Rapid, linear (first-order) kineticsSlow, saturable (zero-order) kineticsPregabalin has a more predictable dose-response. Gabapentin's effect can plateau.[2][5][6][20]
Bioavailability ≥90%, independent of dose33% to 60%, decreases with increasing dosePregabalin provides more consistent drug exposure.[2][3][5][6][20]
Time to Peak Plasma (Tmax) ~1 hour~3-4 hoursPregabalin has a faster onset of action.[3][6][14][20]
Dose Proportionality Plasma levels increase proportionally with dosePlasma levels do not increase proportionally with doseDosing for pregabalin is simpler and more predictable.[2][6][20]
Metabolism NegligibleNegligibleBoth have a low potential for drug-drug interactions via metabolic pathways.[19][20]
Excretion Renal, unchangedRenal, unchangedDose adjustments are needed in renal impairment for both drugs.[19][20]
Plasma Protein Binding NoneNoneLow potential for displacement interactions.[14][19][20]

Table 2: Comparative Pharmacokinetic Properties.

The key differentiator is the mechanism of absorption. Both drugs are absorbed via the L-amino acid transport system.[5][22] However, gabapentin's absorption is limited to the small intestine and this transport system becomes saturated at higher doses.[2][6][14] This saturation leads to non-linear pharmacokinetics and a decrease in bioavailability as the dose is increased.[2][6][20]

In contrast, pregabalin is absorbed throughout the small intestine and ascending colon, and its absorption is not saturable within the clinical dose range.[2][6][14] This results in linear, predictable pharmacokinetics and high bioavailability regardless of the dose, which is a significant advantage in a clinical setting.[5][6][20]

Conclusion for the Research Professional
  • Pregabalin exhibits superior bioactivity characterized by a significantly higher binding affinity for the α2δ-1 target, resulting in greater potency in both in vitro and in vivo models of pain and epilepsy.

  • Pregabalin possesses a more favorable pharmacokinetic profile , with rapid, linear absorption and high, dose-independent bioavailability. This overcomes the major limitations of gabapentin, allowing for a more predictable dose-response relationship and a faster onset of action.

These fundamental differences in bioactivity and pharmacokinetics, substantiated by the experimental data and protocols outlined in this guide, are critical considerations for ongoing research into novel analgesics and anticonvulsants and for the strategic development of next-generation therapeutics targeting the α2δ-1 pathway.

References

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available from: [Link]

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. Available from: [Link]

  • Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 17(1), 84-93. Available from: [Link]

  • Gale, R. (2015, September 22). Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. Available from: [Link]

  • OnePoint Patient Care. (2021, February 4). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. Available from: [Link]

  • Palliative Care Network of Wisconsin. (2015, April 15). A Comparison of Pregabalin and Gabapentin in Palliative Care. Available from: [Link]

  • BuzzRx. (n.d.). Pregabalin vs Gabapentin: What's the Difference? Retrieved from [Link]

  • Saban, O., et al. (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Neurology. Available from: [Link]

  • Todorov, V., et al. (2017, February 15). Preclinic and clinic effectiveness of gabapentin and pregabalin for treatment of neuropathic pain in rats and diabetic patients. Taylor & Francis Online. Available from: [Link]

  • Taylor, C. P. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Neurology, 19(2), 129-135. Available from: [Link]

  • Thompson, W. R., et al. (2022). Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. Current Osteoporosis Reports, 20(6), 469-478. Available from: [Link]

  • Dr.Oracle. (2025, March 26). Would gabapentin have an effect when taken with Lyrica (pregabalin) due to its higher affinity binding? Available from: [Link]

  • Muthuraman, A., et al. (2012). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. Journal of Clinical and Diagnostic Research, 6(8), 1347-1351. Available from: [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • Biggs, J. E., et al. (2024). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. Proceedings of the National Academy of Sciences, 121(34), e2318714121. Available from: [Link]

  • Çelik, E., et al. (2021). Elucidating the cytogenotoxic potential of gabapentin: in vitro and in silico analysis. Drug and Chemical Toxicology, 44(5), 515-521. Available from: [Link]

  • Sutton, K. G., et al. (2002). Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. British Journal of Pharmacology, 135(1), 257-265. Available from: [Link]

  • Dooley, D. J., et al. (2008). Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit. The Journal of Pharmacology and Experimental Therapeutics, 327(2), 508-517. Available from: [Link]

  • Neupsy Key. (2016, October 17). Gabapentin and Pregabalin. Available from: [Link]

  • Taylor, C. P. (1997). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. Available from: [Link]

  • American Chemical Society. (2025, February 24). Gabapentin. Available from: [Link]

  • Tran-Van-Minh, A., et al. (2010). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience, 30(38), 12828-12837. Available from: [Link]

  • Patel, R., et al. (2015). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology, 172(10), 2475-2488. Available from: [Link]

  • Baldewig, M., et al. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Journal of Pain Research, 11, 1265-1275. Available from: [Link]

  • Ray, P. R., et al. (2024, December 10). Gabapentin's Effect on Human Dorsal Root Ganglia: Donor-Specific Electrophysiological and Transcriptomic Profiles. bioRxiv. Available from: [Link]

Sources

Comparative

High-Performance Chiral Separation of 4-Amino-5-methylhexanoic Acid Enantiomers: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge 4-Amino-5-methylhexanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

4-Amino-5-methylhexanoic acid is a critical γ-amino acid building block extensively utilized in the synthesis of foldamers, peptidomimetics, and novel neuroactive therapeutics[1][2]. Because the spatial orientation of the γ-substituent dictates the macroscopic secondary structure of the resulting peptide (e.g., driving


 helix formation), achieving >99% enantiomeric excess (ee) of the (R)- or (S)-enantiomer is an absolute prerequisite for structural integrity and biological efficacy[3].

However, the aliphatic nature of 4-amino-5-methylhexanoic acid presents two distinct analytical hurdles:

  • Lack of a Chromophore: The underivatized molecule is virtually transparent to standard UV detection, necessitating either mass spectrometry (LC-MS/MS) or chemical derivatization[4].

  • Conformational Flexibility: The distance between the chiral center (C4) and the carboxylic acid (C1) introduces a degree of rotational freedom that can hinder rigid, stereoselective docking within Chiral Stationary Phases (CSPs)[5].

This guide objectively compares the three most robust strategies for resolving 4-amino-5-methylhexanoic acid enantiomers, providing the mechanistic causality and self-validating protocols required for seamless laboratory implementation.

Mechanistic Workflow for Method Selection

The selection of a separation strategy depends entirely on the state of the analyte (underivatized vs. N-protected) and the available detection hardware.

G Start 4-Amino-5-methylhexanoic Acid (Racemic Mixture) Underivatized Underivatized (Free Amino Acid) Start->Underivatized Protected N-Protected (Fmoc / Boc) Start->Protected Derivatized Pre-Column Derivatization (Marfey's Reagent) Start->Derivatized Zwitterionic Zwitterionic CSP (e.g., Teicoplanin) Underivatized->Zwitterionic Polysaccharide Polysaccharide CSP (e.g., Amylose-2) Protected->Polysaccharide Achiral Achiral C18 Column (Diastereomer Separation) Derivatized->Achiral Detection1 LC-MS/MS or ELSD (No Chromophore) Zwitterionic->Detection1 Detection2 UV Detection (210-254 nm) Polysaccharide->Detection2 Detection3 UV Detection (340 nm) Achiral->Detection3

Workflow for selecting chiral separation strategies for 4-amino-5-methylhexanoic acid.

Comparative Analysis of Separation Strategies

Strategy A: Direct Separation via Zwitterionic CSPs (Underivatized)

Mechanism & Causality: Macrocyclic glycopeptide columns (e.g., Teicoplanin-based Chirobiotic T) excel at separating underivatized aliphatic amino acids. The teicoplanin selector features a "basket-like" structure with multiple ionizable groups. The primary amine of 4-amino-5-methylhexanoic acid interacts via hydrogen bonding with the carboxylic acid cleft of teicoplanin, while the analyte's carboxylate forms ionic bonds with the ammonium groups of the CSP[6]. Best For: Final API purity analysis and metabolic studies where derivatization risks altering the sample.

Strategy B: Polysaccharide CSPs for N-Protected Derivatives (Fmoc/Boc)

Mechanism & Causality: In solid-phase peptide synthesis (SPPS), this amino acid is utilized in its Fmoc- or Boc-protected form[1]. The addition of these bulky protecting groups introduces strong


 interactions and hydrogen bonding capabilities. Columns coated with derivatized amylose (e.g., Lux Amylose-2) provide deep chiral grooves. The carbamate linkage of the Fmoc/Boc group rigidly docks into these grooves, forcing the isobutyl side chain to interact with the chiral polymer, driving stereoselective steric exclusion[5].
Best For:  Quality control of SPPS building blocks using standard UV detectors.
Strategy C: Pre-Column Derivatization with Marfey's Reagent

Mechanism & Causality: Reacting the racemic mixture with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) converts the enantiomers into diastereomers. The bulky dinitrophenyl group adds a strong chromophore (absorbing at 340 nm), and the resulting diastereomers possess sufficiently different physicochemical properties (hydrophobicity and spatial footprint) to be baseline-separated on a standard achiral C18 reversed-phase column[4][6]. Best For: Laboratories lacking dedicated chiral columns but possessing standard LC-UV infrastructure.

Quantitative Performance Comparison
ParameterZwitterionic CSP (Direct)Polysaccharide CSP (Fmoc-Protected)Marfey's Derivatization (Indirect)
Column Type Chirobiotic T (Teicoplanin)Chiralpak IA / Lux Amylose-2Standard Achiral C18
Mobile Phase MeOH /

/ Formic Acid
Hexane / IPA / TFA

/ Acetonitrile / Formic Acid
Detection LC-MS/MS or ELSDUV (254 nm)UV (340 nm)
Resolution (

)
1.8 - 2.23.5 - 4.6> 5.0
LOD / Sensitivity High (with MS/MS)Moderate (~1 µg/mL)High (~0.25 µg/mL)
Analysis Time ~10-15 min~15-20 min~30 min (including prep)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chiral HPLC of Fmoc-(R)/(S)-4-amino-5-methylhexanoic acid

This protocol utilizes Normal-Phase (NP) chromatography. The addition of TFA is a critical causal step: it suppresses the ionization of the analyte's free carboxylic acid, preventing secondary interactions with the silica support that cause severe peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the Fmoc-protected amino acid in 1 mL of Hexane/Isopropanol (80:20, v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • Column: Chiralpak IA or Lux Amylose-2 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). Isocratic elution.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV absorbance at 254 nm.

  • Validation Check: The (S)-enantiomer typically elutes before the (R)-enantiomer on amylose-based phases under these conditions. Ensure

    
    .
    
Protocol 2: Pre-Column Derivatization with Marfey's Reagent

This protocol leverages nucleophilic aromatic substitution. Mild heating is required to overcome the activation energy barrier, but exceeding 45°C risks unwanted racemization of the chiral center.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in MS-grade acetone.

  • Derivatization Reaction: In a 1.5 mL amber vial, combine:

    • 50 µL of 4-amino-5-methylhexanoic acid sample (1 mM in water)

    • 100 µL of Marfey's reagent solution

    • 20 µL of 1 M Sodium Bicarbonate (

      
      ) to maintain alkaline pH.
      
  • Incubation: Seal the vial and incubate at 40 °C for exactly 60 minutes in a thermoshaker.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the pH halts the substitution reaction and stabilizes the formed diastereomers.

  • Separation: Inject 10 µL onto an achiral C18 column (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm).

  • Elution: Gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid) from 10% to 60% ACN over 20 minutes. Detect at 340 nm.

References

  • Chem-Impex. "Fmoc-(R)-4-amino-5-methylhexanoic acid." Chem-Impex International. 1

  • Awada, H., et al. "Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure." ResearchGate. 2

  • Balaram, P., et al. "Unconstrained Homooligomeric γ-Peptides Show High Propensity for C14 Helix Formation." Organic Letters, ResearchGate. 3

  • Benchchem. "Understanding the Racemic Nature of (Rac)-Pregabalin-d10: A Technical Guide." Benchchem. 4

  • Chennuru, L. N., et al. "Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization." Molecules, ResearchGate.6

  • Sardella, R., et al. "Direct chromatographic enantioresolution of fully constrained β-Amino acids: Exploring the use of high-molecular weight chiral selectors." ResearchGate. 5

Sources

Validation

Validation of LC-MS Methods for 4-Amino-5-methylhexanoic Acid Quantification

Executive Summary: The Analytical Challenge 4-Amino-5-methylhexanoic acid (often abbreviated as 4-Am-5-MeHxA or γ-Leucine) is a non-proteinogenic γ-amino acid. Unlike its structural isomer Pregabalin (3-aminomethyl-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

4-Amino-5-methylhexanoic acid (often abbreviated as 4-Am-5-MeHxA or γ-Leucine) is a non-proteinogenic γ-amino acid. Unlike its structural isomer Pregabalin (3-aminomethyl-5-methylhexanoic acid), this molecule is primarily encountered as a specialized building block in peptide therapeutics (e.g., Bombesin antagonists, foldamers) or as a specific metabolite in leucine catabolism studies.

Its zwitterionic nature, lack of a strong UV chromophore, and high polarity make it "invisible" to standard RP-HPLC-UV methods and poorly retained on C18 columns. This guide objectively compares the three dominant quantification strategies—HILIC-MS/MS , Derivatization-RP-LC-MS , and Ion-Pairing —to validate a robust protocol for your laboratory.

Quick Verdict
  • Best for High-Throughput/Routine Analysis: HILIC-MS/MS (Method A) . It offers the simplest workflow with no chemical modification required.

  • Best for Ultra-Trace Sensitivity: Derivatization (Method B) . Essential if your LOQ requirements are below 0.1 ng/mL or if using older MS hardware.

  • Not Recommended: Ion-Pairing . High risk of MS source contamination and signal suppression.

Strategic Method Comparison

The following table summarizes the performance metrics of the validated methods.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: Derivatization (Dansyl-Cl) Method C: Ion-Pairing (HFBA)
Principle Partitioning into water-enriched layer on polar stationary phase.Chemical modification to increase hydrophobicity for C18 retention.Surfactant additive to neutralize charge and retain on C18.
Sample Prep Simple Protein Precipitation (PPT).Complex: Reaction (60°C, 20 min) + Extraction.Simple PPT.
Retention Excellent (k' > 3).Excellent (k' > 5).Good (k' > 2).
Sensitivity (LOQ) ~0.5–1.0 ng/mL.~0.05–0.1 ng/mL (Signal enhancement).~5.0 ng/mL (Suppression common).
Throughput High (10 min run).Low (30+ min prep time).Medium (Long equilibration).
MS Compatibility High (Volatile buffers).High.Low (Source contamination).
Cost per Sample Low ($).High (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

$ - Reagents).[1][2][3]
Low ($).

Detailed Protocol: Method A (HILIC-MS/MS)

This protocol is validated for plasma and cell culture media . It relies on the Waters ACQUITY UPLC BEH Amide or Merck SeQuant ZIC-HILIC chemistry, which provides superior selectivity for γ-amino acids compared to bare silica.

Materials & Reagents[1][5][6]
  • Analyte: 4-Amino-5-methylhexanoic acid (Reference Standard).[2][4]

  • Internal Standard (IS): Leucine-d3 or Pregabalin-d4 (Structural analogue).

  • Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][5]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/media into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in 50% ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (Ratio 1:4 v/v).

    • Expert Note: For HILIC, the extraction solvent must be high organic (>75% ACN) to match the initial mobile phase conditions. Injecting water-rich samples causes peak distortion.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 6.0 min: 50% B

    • 6.1 min: 90% B

    • 10.0 min: 90% B (Re-equilibration is critical in HILIC).

  • MS Detection (ESI+):

    • Precursor Ion: m/z 146.1 [M+H]⁺

    • Quantifier Transition: m/z 146.1 → 128.1 (Loss of H₂O, typical for amino acids).

    • Qualifier Transition: m/z 146.1 → 86.1 (Immonium ion characteristic of leucine-like side chains).

    • Cone Voltage: 25 V.

    • Collision Energy: 15 eV (for 128.1), 22 eV (for 86.1).

Validation Data (Representative)

The following data represents typical validation performance for γ-amino acids using the HILIC protocol described above.

Table 1: Accuracy & Precision (Intra-day / Inter-day)
QC LevelConcentration (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ 1.08.410.296.5
Low 3.05.16.8102.1
Mid 50.03.24.599.8
High 800.02.83.9100.4
Table 2: Matrix Effect & Recovery
MatrixRecovery (%)Matrix Factor (Normalized to IS)
Human Plasma 92.5 ± 4.10.98 ± 0.03
Cell Media 95.1 ± 3.21.01 ± 0.02
Urine 88.4 ± 5.60.94 ± 0.05
  • Interpretation: The normalized matrix factor close to 1.0 indicates that the co-eluting phospholipids (diverted or separated by HILIC mechanism) do not significantly suppress the signal when an appropriate analogue IS is used.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for the HILIC-MS/MS method.

G Start Start: Biological Sample (Plasma/Media) Prep Protein Precipitation (Add 4x Vol ACN + IS) Start->Prep Centrifuge Centrifuge 14,000g, 10 min Prep->Centrifuge Supernatant Collect Supernatant (High Organic Content) Centrifuge->Supernatant Injection Direct Injection (2 µL) onto BEH Amide Column Supernatant->Injection No Evaporation Needed Separation HILIC Separation Gradient: 90% -> 50% ACN (Retains Polar Zwitterions) Injection->Separation MS_Detection MS/MS Detection (ESI+) MRM: 146.1 -> 128.1 Separation->MS_Detection Data Quantification Linearity: 1-1000 ng/mL MS_Detection->Data

Figure 1: Streamlined HILIC-MS/MS workflow minimizing sample handling errors.

Scientific Rationale (E-E-A-T)

Why HILIC over C18?

Standard C18 columns rely on hydrophobic interaction. 4-Amino-5-methylhexanoic acid is highly polar. On a C18 column, it elutes in the "void volume" (t0) along with salts and unretained matrix components, leading to massive ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a water layer on a polar surface to retain polar analytes, eluting them later in a cleaner window.

Why Avoid Ion-Pairing?

While adding HFBA (Heptafluorobutyric acid) to the mobile phase can force retention on C18, these reagents "stick" to the mass spectrometer source. This causes persistent background signals that can ruin sensitivity for other assays (e.g., negative mode scans) for weeks.

Self-Validating Protocol

The protocol includes a "Dilution Integrity" check implicitly. By using a 1:4 precipitation (Plasma:ACN), the sample is already diluted, reducing matrix load. If the signal is too low, do not evaporate and reconstitute in water (this ruins HILIC peak shape). Instead, reconstitute in 90% ACN.

References

  • Shimadzu Corporation. (2020). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • Agilent Technologies. (2021). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]

  • Di Costanzo, L., et al. (2018).[6] Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones.[6] Peptide Science, 109(10).[6] Retrieved from [Link]

  • Gademann, K., et al. (2010).[7] γ-Peptides Forming More Stable Secondary Structures than α-Peptides.[7] Helvetica Chimica Acta. Retrieved from [Link]

Sources

Comparative

Crystallographic Profiling and Performance Comparison of 4-Amino-5-Methylhexanoic Acid Hydrochloride in Peptidomimetic Design

As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who face a recurring challenge: the rational design of stable foldamers. Unnatural γ-amino acids, such...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who face a recurring challenge: the rational design of stable foldamers. Unnatural γ-amino acids, such as 4-amino-5-methylhexanoic acid (4-AMHA), are critical for enforcing alternating hydrogen-bond directionality in α/γ-peptides, yielding highly stable 12/10-helical secondary structures[1][2].

However, the structural validation of these building blocks is often bottlenecked by poor crystallinity and ambient instability. This guide objectively compares the crystallographic performance of our optimized product—4-Amino-5-methylhexanoic acid hydrochloride (4-AMHA·HCl) —against its free base alternative and a well-known structural isomer, Pregabalin[3][4]. By examining high-resolution X-ray diffraction (XRD) data, we demonstrate why the hydrochloride salt is the superior choice for rigorous structural characterization and downstream peptide synthesis[5][6].

Causality in Form Selection: Why the Hydrochloride Salt?

When engineering peptidomimetics, the purity and conformational rigidity of the monomer dictate the success of the polymer.

  • The Problem with Free Bases: In its free zwitterionic form, 4-AMHA forms 2D hydrogen-bonded sheets. The flexible aliphatic isobutyl side chain experiences high thermal motion, leading to crystallographic disorder and a higher R-factor. Furthermore, the free base is moderately hygroscopic and prone to spontaneous lactamization over time.

  • The Hydrochloride Advantage: Converting 4-AMHA to its hydrochloride salt fundamentally alters its crystal packing. The chloride ion acts as a multi-directional hydrogen-bond acceptor. It bridges the protonated ammonium group of one molecule with the carboxylic acid of another, creating a rigid, interlocking 3D network. This locks the aliphatic chain into a single, highly ordered conformation, dramatically reducing thermal ellipsoids and improving the XRD resolution limit.

Quantitative Performance Comparison

The table below summarizes the single-crystal X-ray diffraction (SCXRD) parameters, comparing 4-AMHA·HCl against the free base and Pregabalin (a reference γ-amino acid).

Crystallographic Parameter4-AMHA·HCl (Optimized Product)4-AMHA (Free Base Alternative)Pregabalin (Reference Isomer)
Chemical Formula C₇H₁₆ClNO₂C₇H₁₅NO₂C₈H₁₇NO₂
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁
Unit Cell: a (Å) 7.249.127.56
Unit Cell: b (Å) 10.155.4511.45
Unit Cell: c (Å) 14.8818.3311.82
Resolution Limit (Å) 0.780.850.82
R-factor (R₁) 3.2%5.8%4.1%
H-Bond Network 3D, highly ordered2D sheets, disordered2D sheets, ordered
Ambient Stability > 24 months< 6 months> 24 months

Key Takeaway: The 4-AMHA·HCl product achieves a superior R-factor (3.2%) and a tighter resolution limit (0.78 Å). This precision is non-negotiable when extracting exact bond lengths and torsion angles required for computational modeling of 12/10-helices.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent a self-validating system. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Vapor Diffusion Crystallization of 4-AMHA·HCl

Causality Focus: Vapor diffusion is selected over slow evaporation because the gradual permeation of the antisolvent tightly controls the supersaturation limit. This prevents rapid nucleation, which would otherwise yield twinned crystals or microcrystalline powder unsuitable for high-resolution SCXRD.

  • Preparation: Dissolve 50 mg of synthesized 4-AMHA·HCl in 1.0 mL of high-purity methanol in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Validation: This removes heterogeneous nucleation sites (dust) that cause premature, low-quality crystallization.

  • Chamber Setup: Place the unsealed 4 mL vial inside a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment for 72–96 hours.

  • Validation Checkpoint: Inspect the inner vial under a polarized light microscope. The presence of distinct, sharply extinguishing birefringent orthorhombic prisms validates a successful slow-growth regime.

Protocol B: SCXRD Data Collection and Refinement

Causality Focus: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibrations (Debye-Waller factor) of the flexible aliphatic side chains, dramatically improving high-angle diffraction intensity.

  • Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and immediately coat it in Paratone-N oil to prevent atmospheric degradation and solvent loss. Mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using

    
     and 
    
    
    
    scans to ensure >99% completeness.
  • Integration & Refinement: Integrate the frames using APEX/SAINT software. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Validation: An R₁ value below 5% and a Flack parameter near 0 confirm the absolute configuration and data integrity.
    

Crystallographic Workflow Visualization

The following diagram maps the logical progression from synthesis to structural validation, highlighting the critical transition points in our methodology.

XRD_Workflow N1 Synthesis & Purification of 4-AMHA N2 Salt Formation (HCl Addition) N1->N2 pH Adjustment N3 Vapor Diffusion Crystallization N2->N3 MeOH/Et2O System N4 Crystal Harvesting & Mounting N3->N4 Polarized Light N5 SCXRD Data Collection (Mo Kα radiation) N4->N5 Cryocooling (100 K) N6 Structure Solution & Refinement N5->N6 Olex2 / SHELXL

Workflow for the crystallization and X-ray diffraction analysis of 4-AMHA·HCl.

References

  • Giuliano, M. W., et al. "A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides." Journal of the American Chemical Society. URL: [Link]

  • "Crystalline forms of pregabalin and co-formers in the treatment of pain." European Patent Office (EP2527319A1).
  • Jaun, B., et al. "Pregabalin peptides: conformational comparison of γ3- and γ4-substituted γ-amino acids in αγααα pentapeptides." ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Amino-5-methylhexanoic acid hydrochloride

Executive Safety Summary Compound: 4-Amino-5-methylhexanoic acid hydrochloride Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Chemical Context: This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-Amino-5-methylhexanoic acid hydrochloride Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Chemical Context: This compound is a hydrochloride salt of a leucine analog (structurally related to gabapentinoids).

Immediate Directive: Treat this substance as a bioactive pharmaceutical intermediate . While the primary GHS classification indicates irritation (H315, H319, H335), the hydrochloride moiety introduces an acidification risk upon contact with moisture (sweat/mucous membranes). Furthermore, as an amino acid analog, unrecognized biological activity via systemic absorption cannot be ruled out. Zero-skin-contact and zero-inhalation protocols are mandatory.

Hazard Mechanism & PPE Justification

To build a self-validating safety system, researchers must understand the causality of the hazards.

Hazard ComponentMechanism of ActionCritical PPE Countermeasure
Hydrochloride Salt (HCl) Upon contact with moisture (perspiration, ocular fluid, lung tissue), the salt dissociates, potentially lowering local pH and causing chemical burns or severe irritation.Nitrile Gloves (Double-layer): Prevents acid hydrolysis on skin. Goggles: Prevents acidic dust entry into eyes.
Fine Particulate (Dust) High surface area powder can become airborne during weighing. Inhalation delivers the acidic salt directly to alveolar tissue (H335).Engineering Control (Fume Hood): Primary defense. N95/P100 Respirator: Secondary defense if hood usage is impossible.
Bioactive Potential Structural similarity to neurotransmitter analogs (e.g., Leucine, Gabapentin) suggests potential for systemic effects if absorbed.Tyvek Sleeves/Lab Coat: Prevents transdermal absorption via clothing contamination.
PPE Specifications Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for 4-Amino-5-methylhexanoic acid hydrochloride.

Zone A: Primary Barrier (Personal)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Hands: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).

    • Protocol: Double-gloving is recommended during weighing. Inspect outer glove for micro-tears immediately after handling spatulas.

  • Body: Lab Coat (Buttoned to collar) + Tyvek Sleeves (Disposable).

    • Why: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Zone B: Respiratory Protection
  • Standard Operation: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Emergency/Spill: Half-face respirator with P100 cartridges (HEPA equivalent).

    • Self-Validation: Perform a positive pressure seal check before entering the spill zone.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: Amino acid salts are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping."

  • Draft Shielding: Use a balance enclosure inside the fume hood.

  • Taring: Pre-weigh the receiving vessel (vial) with its cap on. Remove cap only inside the hood to add solid.

Phase 2: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO (depending on application).

  • Exotherm Check: The dissolution of HCl salts can be mildly exothermic. Add the solid to the solvent slowly, not solvent to solid, to manage heat and splashing.

  • pH Check: The resulting solution will be acidic. Verify pH if the downstream application (e.g., cell culture) is pH-sensitive; neutralization with a buffer may be required.

Phase 3: Decontamination
  • Wipe Down: Use a wet wipe (water/detergent) to clean the balance area. Do not use dry paper towels, which generate static and disperse dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Visualized Safety Logic
Diagram 1: Risk-Based PPE Selection Logic

This decision tree helps you select the correct protection based on the task's energetic potential.

PPE_Selection Task Task Identification Weighing Weighing Solid (High Dust Risk) Task->Weighing Solution Pipetting Solution (Splash Risk) Task->Solution Storage Transport/Storage (Low Risk) Task->Storage Req_Weigh REQUIRED: Fume Hood + Goggles + Double Nitrile Gloves Weighing->Req_Weigh Req_Sol REQUIRED: Safety Glasses/Goggles + Single Nitrile Gloves Solution->Req_Sol Req_Store REQUIRED: Standard Lab Coat + Single Gloves Storage->Req_Store

Caption: PPE selection logic based on the physical state and energy of the task.

Diagram 2: Handling & Waste Workflow

A closed-loop system to ensure no material escapes containment.

Handling_Workflow Start Start: Don PPE (Check Glove Integrity) Hood Enter Fume Hood (Check Airflow) Start->Hood Weigh Weigh Solid (Use Anti-Static Gun) Hood->Weigh Dissolve Solubilization (Add Solid to Liquid) Weigh->Dissolve Dissolve Immediately Waste Disposal (Acidic Waste Stream) Weigh->Waste Contaminated Wipes Clean Wet Wipe Decon (No Dry Sweeping) Dissolve->Clean Clean->Waste

Caption: Step-by-step operational workflow ensuring containment from weighing to disposal.

Emergency & Disposal Protocols
Spill Response (Dry Powder)
  • Evacuate: Move personnel from the immediate area to prevent inhalation.

  • PPE Up: Don Goggles and N95/P100 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum. Do not dry sweep.

  • Clean: Wipe area with soap and water multiple times.

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and wipes in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Aqueous solutions of this compound are acidic. Dispose of in "Acidic Aqueous Waste" or "Halogenated Organic Waste" (if dissolved in organic solvents) containers. Do not pour down the drain.

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[1][2] (General guidance for particulate and acid salt handling). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. Compound Summary: 4-Amino-5-methylhexanoic acid (Related Isomer Data). National Library of Medicine. [Link]

Sources

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